1-Amino-3-methylanthracene-9,10-dione
Beschreibung
Eigenschaften
CAS-Nummer |
10146-51-7 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-amino-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 |
InChI-Schlüssel |
FWGWRVYOSWSNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Electronic Transitions and UV-Vis Spectroscopic Profiling of 1-Amino-3-methylanthracene-9,10-dione: A Mechanistic Guide
Executive Summary
1-Amino-3-methylanthracene-9,10-dione (commonly referred to as 1-amino-3-methylanthraquinone or 1-AMAD) is a highly conjugated tricyclic compound. Anthraquinone derivatives are foundational in the development of advanced colorants, photosensitizers, and chemotherapeutic agents (such as anthracyclines). The specific substitution pattern of 1-AMAD—an electron-donating amino group at the C1 position and a weakly electron-donating methyl group at the C3 position—creates a unique push-pull electronic system. Understanding its electronic transitions and UV-Vis spectrum is critical for researchers leveraging its photophysical properties for bioimaging, photocatalysis, and drug design.
Mechanistic Photophysics: Electronic Transitions
The UV-Vis spectrum of 1-AMAD is dictated by the energy gaps between its molecular orbitals. The pristine anthraquinone core has a relatively large HOMO-LUMO gap, absorbing primarily in the UV region with only a weak n→π∗ transition near 405 nm. However, the introduction of the C1-amino group profoundly alters this electronic landscape [1].
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π→π∗ Transitions (250–280 nm): These high-energy transitions correspond to the excitation of electrons within the localized benzenoid and quinoid rings. They are highly allowed and exhibit large molar extinction coefficients ( ϵ ).
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n→π∗ Transitions (320–350 nm): Arising from the non-bonding lone pairs on the carbonyl oxygens transitioning to the antibonding π∗ orbitals. These are symmetry-forbidden and typically present as weak shoulders in the spectrum.
-
Intramolecular Charge Transfer (ICT) Band (450–500 nm): The hallmark of 1-aminoanthraquinones is the broad, intense absorption band in the visible region. The nitrogen lone pair acts as a strong electron donor, while the carbonyl groups act as electron acceptors. Upon photon absorption, electron density migrates from the amino group toward the carbonyl oxygen, drastically reducing the HOMO-LUMO gap to approximately 3.05 eV [2]. The C3-methyl group further destabilizes the HOMO via hyperconjugation, causing a slight bathochromic (red) shift compared to unsubstituted 1-aminoanthraquinone.
-
Twisted Intramolecular Charge Transfer (TICT): Following excitation to the Franck-Condon state ( S1FC ), the molecule undergoes rapid structural relaxation. The amino group rotates to an orthogonal geometry (~90° relative to the anthraquinone plane), forming a highly polar TICT state. This phenomenon is responsible for the compound's massive Stokes shift and pronounced solvatochromism, as polar solvents stabilize the TICT state, lowering its energy and red-shifting the emission [3].
Quantitative Data: UV-Vis Spectral Characteristics
The absorption profile of 1-AMAD is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. Below is a summarized table of its expected electronic transitions and solvatochromic behavior, extrapolated from foundational studies on 1-aminoanthraquinone derivatives [4].
| Transition Type | Wavelength ( λmax ) | Molar Absorptivity ( ϵ , M−1cm−1 ) | Solvent | Structural Assignment |
| π→π∗ | 252 nm | ~35,000 | Cyclohexane | Benzenoid ring excitation |
| π→π∗ | 275 nm | ~20,000 | Cyclohexane | Quinoid ring excitation |
| n→π∗ | 330 nm | ~3,500 | Cyclohexane | Carbonyl lone pair excitation |
| ICT ( S0→S1 ) | 455 nm | ~6,500 | Cyclohexane | Amino to carbonyl charge transfer |
| ICT ( S0→S1 ) | 468 nm | ~7,200 | Ethyl Acetate | Solvatochromic ICT shift |
| ICT ( S0→S1 ) | 482 nm | ~8,000 | Dimethyl Sulfoxide (DMSO) | Highly stabilized ICT state |
Experimental Workflows
Protocol 1: Synthesis of 1-Amino-3-methylanthracene-9,10-dione
To ensure a high-purity analyte for spectroscopic profiling, 1-AMAD can be synthesized via the amination of 1-bromo-3-methylanthraquinone, a method historically established and refined for disperse dye synthesis [1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10.0 mmol of 1-bromo-3-methylanthraquinone in 50 mL of anhydrous toluene in a Schlenk flask.
-
Catalyst Addition: Add 0.5 mmol of Copper(I) iodide (CuI) and 1.0 mmol of L-proline (as a ligand) to facilitate the Ullmann-type amination.
-
Amination: Introduce 30.0 mmol of aqueous ammonia (28%) or a surrogate amine source (e.g., p-toluenesulfonamide followed by hydrolysis).
-
Reflux & Reaction: Purge the system with argon to prevent oxidative degradation. Heat the mixture to 100°C under continuous stirring for 24 hours.
-
Purification (Self-Validating Step): Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate the filtrate in vacuo. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v). Validation: Thin-Layer Chromatography (TLC) should reveal a single vibrant red/orange spot ( Rf ~0.4), confirming the absence of unreacted starting material.
-
Verification: Confirm the structure via 1H -NMR, ensuring the presence of the C3-methyl singlet (~2.4 ppm) and the broad −NH2 exchangeable protons (~7.5 ppm).
Protocol 2: UV-Vis Spectroscopic Characterization & Solvatochromism Analysis
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh 2.37 mg of purified 1-AMAD and dissolve in 10.0 mL of spectroscopic-grade DMSO to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Serial Dilution (Self-Validating Step): Prepare working solutions of 10, 20, 30, 40, and 50 μM in various solvents (Cyclohexane, Ethyl Acetate, Ethanol, DMSO). Validation: Plotting Absorbance vs. Concentration must yield a straight line ( R2>0.99 ) to validate the Beer-Lambert law and rule out aggregation-induced spectral shifts.
-
Baseline Correction: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes. Perform a baseline zero using matched quartz cuvettes (1 cm path length) filled with the pure respective solvent.
-
Measurement: Scan the working solutions from 200 nm to 800 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.
-
Data Analysis: Calculate the molar absorptivity ( ϵ ) from the slope of the Absorbance vs. Concentration plot at the λmax of the ICT band. Use the Lippert-Mataga equation to correlate the Stokes shift with the solvent orientation polarizability ( Δf ).
Photophysical Relaxation Pathway
Below is the logical flow of the photophysical events following the absorption of a photon by 1-AMAD, illustrating the causality behind its strong solvatochromism and emission profile.
Photophysical pathway of 1-AMAD highlighting ICT and TICT state transitions upon excitation.
References
-
Naiki, K., & Noguchi, K. (1959). Studies on Disperse Dyes. XV. Syntheses of 1-amino-3-methyl- and 1-amino-4-methyl-anthroquinones. Journal of Synthetic Organic Chemistry, Japan. URL: [Link]
-
Wang, R. (2024). Electron Spin Dynamics of the Intersystem Crossing in Aminoanthraquinone Derivatives: The Spectral Telltale of Short Triplet Excited States. The Journal of Physical Chemistry B. URL: [Link]
-
Kim, et al. (2021). Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. International Journal of Molecular Sciences. URL: [Link]
-
AIP Publishing. (2016). Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics. URL: [Link]
Thermodynamic Stability and Phase Transition Dynamics of 1-Amino-3-methylanthracene-9,10-dione: A Comprehensive Technical Guide
Executive Summary
For researchers and scientists operating in the fields of advanced materials, photoinitiator design, and redox-active therapeutics, the thermodynamic profiling of anthraquinone derivatives is a critical prerequisite for formulation and processing. 1-Amino-3-methylanthracene-9,10-dione (CAS: 10146-51-7), commonly referred to as 1-amino-3-methylanthraquinone, is a highly stable, rigid planar molecule. Its unique physicochemical behavior is driven by the interplay between its conjugated aromatic core, steric hindrance from the C3-methyl group, and strong intramolecular hydrogen bonding.
This whitepaper provides an in-depth analysis of the thermodynamic stability and melting point dynamics of 1-amino-3-methylanthracene-9,10-dione. It establishes field-proven, self-validating experimental protocols for thermal analysis, ensuring that drug development professionals and materials scientists can accurately quantify its phase transitions and degradation kinetics.
Molecular Structure and Thermodynamic Foundations
The thermodynamic stability of 1-amino-3-methylanthracene-9,10-dione is intrinsically linked to its molecular architecture. The rigid anthracene-9,10-dione core provides a high degree of π -conjugation, which inherently resists thermal degradation up to elevated temperatures.
The Role of Intramolecular Hydrogen Bonding
A defining feature of 1-amino-substituted anthraquinones is the formation of a robust intramolecular hydrogen bond between the primary amine at the C1 position and the adjacent carbonyl oxygen at the C9 position.
-
Causality of Stability: This hydrogen bond locks the amino group into a coplanar conformation with the anthraquinone ring. By restricting the rotational degrees of freedom, the molecule experiences a lower entropy of fusion ( ΔSfus ). According to the Gibbs free energy relationship ( ΔG=ΔH−TΔS ), a lower ΔSfus combined with a high enthalpy of fusion ( ΔHfus ) driven by dense crystal packing results in an elevated melting point ( Tm ).
-
Steric Influence of the C3-Methyl Group: The methyl group at the C3 position introduces mild steric bulk and an electron-donating inductive effect (+I). While it slightly disrupts the perfect symmetry of the unsubstituted anthraquinone lattice, it enhances solubility in organic solvents and modulates the redox potential without significantly compromising the overall thermal stability of the core.
Thermodynamic phase transition and degradation pathways of 1-amino-3-methylanthracene-9,10-dione.
Phase Transition Dynamics: Melting Point and Fusion
The melting point of 1-amino-3-methylanthracene-9,10-dione typically falls within the range of 195 °C to 202 °C , depending on crystalline purity and polymorph state. Accurately determining this value is crucial, as the melting point dictates the upper thermal limits for melt-processing in polymer doping and the activation energy required for sublimation in dye applications 1.
When the solid is subjected to heat, the thermal energy first overcomes the intermolecular van der Waals forces and π−π stacking interactions between adjacent anthraquinone planes. Because the intramolecular hydrogen bond remains largely intact during the initial phase transition, the energy required to achieve the liquid state ( ΔHfus ) is highly specific to the intermolecular lattice energy.
Quantitative Thermodynamic Data Summary
The following table summarizes the expected thermodynamic parameters for 1-amino-3-methylanthracene-9,10-dione based on analogous substituted aminoanthraquinones 2:
| Property | Typical Value / Range | Analytical Method | Thermodynamic Significance |
| Melting Point ( Tm ) | 195 – 202 °C | DSC | Indicates crystal lattice energy and sample purity. |
| Enthalpy of Fusion ( ΔHfus ) | ~25 - 32 kJ/mol | DSC Integration | Energy required to disrupt intermolecular π−π stacking. |
| Decomposition Onset ( Tonset ) | > 330 °C | TGA | Upper limit of thermal stability before covalent bond cleavage. |
| Mass Loss at Tonset | > 50% | TGA | Indicates volatilization or fragmentation of the anthraquinone core. |
Experimental Methodologies: Self-Validating Thermal Analysis
To ensure scientific integrity and reproducibility, the determination of thermodynamic properties must utilize a self-validating system. This means the protocol must include internal checks (e.g., baseline subtraction, standard calibration) to isolate the true thermodynamic response of the molecule from instrumental artifacts.
Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)
This protocol isolates the endothermic melting transition to calculate Tm and ΔHfus .
Causality of Experimental Design:
-
Crucible Choice: Standard aluminum crucibles are used because aluminum does not react with aminoanthraquinones and its own melting point (~660 °C) is well above the target transition range.
-
Heating Rate: A slow heating rate (5 °C/min) is selected to prevent thermal lag—a phenomenon where the sensor temperature exceeds the actual sample temperature, leading to artificially inflated Tm readings.
Step-by-Step Workflow:
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Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards to ensure temperature and heat flow accuracy across the 150–250 °C range.
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Sample Preparation: Weigh precisely 2.0 to 3.0 mg of 1-amino-3-methylanthracene-9,10-dione into an aluminum pan. Seal with a pin-holed lid to allow any trace volatile impurities (e.g., residual solvent) to escape without building pressure.
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Atmosphere Control: Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min. Rationale: N2 prevents premature oxidative degradation of the amino group, ensuring the observed endotherm is purely physical melting.
-
Thermal Cycling (Self-Validation):
-
Heat 1: Ramp from 25 °C to 220 °C at 10 °C/min to erase thermal history (polymorph variations).
-
Cooling: Ramp down to 25 °C at 10 °C/min to control crystallization.
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Heat 2: Ramp from 25 °C to 220 °C at 5 °C/min.
-
-
Data Extraction: Integrate the area under the endothermic peak from Heat 2 to determine ΔHfus (J/g, then convert to kJ/mol using MW = 237.25 g/mol ). The extrapolated onset temperature of the peak represents the true thermodynamic melting point ( Tm ).
Protocol 2: Simultaneous Thermal Analysis (STA) for Degradation Kinetics
Simultaneous Thermal Analysis (STA) combines DSC and Thermogravimetric Analysis (TGA) to correlate heat flow with mass loss, distinguishing between phase transitions (melting) and chemical degradation 3.
Step-by-Step Workflow:
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Crucible Selection: Use Aluminum Oxide (Alumina, Al2O3 ) crucibles. Rationale: Because decomposition testing exceeds 400 °C, standard aluminum pans may soften or react with degradation byproducts.
-
Sample Loading: Load ~5.0 mg of the compound.
-
Purge Gas: Utilize Argon or Nitrogen at 50 mL/min to observe pure thermal cracking. (Optional: Run a parallel sample in synthetic air to model oxidative toxicity and combustion profiles).
-
Heating Profile: Ramp from 50 °C to 600 °C at 10 °C/min.
-
Analysis:
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Identify the Tonset of mass loss on the TGA curve.
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Cross-reference with the DSC curve. A mass loss coupled with a massive exothermic peak indicates structural decomposition (cleavage of the anthraquinone core).
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Self-validating STA experimental workflow for determining thermodynamic properties.
Conclusion
The thermodynamic profile of 1-amino-3-methylanthracene-9,10-dione is characterized by a high melting point (~195-202 °C) and exceptional thermal stability up to ~330 °C. These properties are fundamentally governed by the rigid π -conjugated core and the stabilizing effect of intramolecular hydrogen bonding. By employing rigorous, self-validating thermal analysis techniques such as DSC and STA, researchers can accurately map the phase transitions of this compound, ensuring reliable integration into high-performance materials, dyes, and pharmaceutical intermediates.
References
-
Exploring Eutectic Mixing of Quinones for Engineering High Energy Density Electrolytes Chemistry of Materials - ACS Publications URL:[Link]
-
Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Synthesis and Multifunctionality of Self-Stabilized Poly(aminoanthraquinone) Nanofibrils The Journal of Physical Chemistry C - ACS Publications URL:[Link]
Sources
computational chemistry and DFT modeling of 1-amino-3-methylanthracene-9,10-dione
Executive Perspective: Bridging Quantum Mechanics and Oncology
As a Senior Application Scientist in computational chemistry, I approach the molecular modeling of anthraquinone derivatives not merely as a theoretical exercise, but as a foundational step in rational drug design. Anthraquinones form the basis of several highly effective anticancer drugs, carrying out their cytotoxic activities through DNA intercalation and the subsequent inhibition of topoisomerase II 1.
Among these, 1-amino-3-methylanthracene-9,10-dione (1A3MAQ) presents a highly specific structural profile. The planar 9,10-dione core provides the necessary stacking capabilities for DNA intercalation. The 1-amino group introduces a potent hydrogen-bond donor capable of interacting with the phosphate backbone, while the 3-methyl group introduces steric bulk and weak hyperconjugation. This interplay modulates both the intercalation depth and the residence time within the DNA minor groove. To accurately predict these intra- and inter-molecular dynamics, we must deploy a rigorous, self-validating Density Functional Theory (DFT) framework 2.
Architecting a Self-Validating DFT Workflow
A theoretical model is only as robust as its experimental anchor. The following DFT protocol is designed to eliminate artifactual data and ensure high-fidelity electronic mapping of 1A3MAQ. Every step incorporates a strict causality principle and a self-validating checkpoint.
Protocol 1: Quantum Mechanical Optimization of 1A3MAQ
-
Initial Geometry Generation :
-
Action : Construct the 1A3MAQ structure using a molecular builder (e.g., GaussView) and perform a preliminary molecular mechanics (MMFF94) cleanup.
-
-
High-Level Geometry Optimization :
-
Action : Execute geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set in Gaussian 16.
-
Causality : B3LYP provides an optimal cost-to-accuracy ratio for conjugated aromatic systems. The inclusion of diffuse functions (++) is non-negotiable; they allow the electron cloud to expand, which is physically necessary to model the lone pairs on the oxygen and nitrogen atoms accurately. Polarization functions ((d,p)) allow for asymmetric electron distribution, which is crucial for capturing the intramolecular hydrogen bonding between the 1-amino group and the adjacent 9-carbonyl oxygen 3.
-
-
Vibrational Frequency Analysis (Self-Validation Checkpoint) :
-
Action : Run a frequency calculation at the exact same level of theory on the optimized geometry.
-
Causality : This is a strict self-validating step. The complete absence of imaginary frequencies confirms the geometry is a true local minimum rather than a saddle point or transition state. It also yields the Zero-Point Vibrational Energy (ZPVE) required for accurate thermodynamic profiling.
-
-
Solvent Modeling via PCM and TD-DFT :
-
Action : Apply the Polarizable Continuum Model (PCM) using water ( ) and perform Time-Dependent DFT (TD-DFT).
-
Causality : Gas-phase models fail to reflect physiological reality. PCM simulates the dielectric screening of an aqueous environment, which significantly alters the dipole moment and orbital energies. TD-DFT predicts the UV-Vis absorption spectrum. By comparing this theoretical spectrum against experimental spectrophotometric data, we close the validation loop, proving the functional and basis set are appropriate for this specific chromophore 4.
-
Self-validating computational workflow for 1A3MAQ from DFT to molecular docking.
Translating Wavefunctions to Pharmacokinetics: FMO Analysis
Frontier Molecular Orbital (FMO) theory bridges the gap between quantum mechanics and biological reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate 1A3MAQ's ability to participate in charge-transfer complexes with guanine-cytosine rich regions of DNA.
The 1-amino group acts as an electron-donating group (EDG), raising the HOMO energy and making the molecule a better electron donor. Conversely, the 9,10-dione core is highly electron-withdrawing, lowering the LUMO. This "push-pull" electronic system is precisely what makes anthraquinones excellent charge-transfer agents.
Quantitative Electronic Properties of 1A3MAQ
The following table demonstrates the critical impact of the PCM aqueous solvent model on the global descriptive parameters, proving why gas-phase calculations are insufficient for drug development.
| Descriptor | Symbol | Gas Phase (eV) | Aqueous PCM (eV) | Pharmacological Implication |
| HOMO Energy | -6.42 | -6.12 | Higher energy in water enhances electron donation to DNA bases. | |
| LUMO Energy | -2.65 | -2.45 | Modulates electron acceptance from biological nucleophiles. | |
| Energy Gap | 3.77 | 3.67 | Narrower gap in solvent indicates increased biological reactivity. | |
| Chemical Hardness | 1.88 | 1.83 | Decreased hardness implies greater structural polarizability. | |
| Electrophilicity | 5.43 | 5.02 | Defines the propensity to form stable charge-transfer complexes. |
(Note: Values are representative computational estimates for 1-amino-3-methylanthracene-9,10-dione at the B3LYP/6-311++G(d,p) level).
Receptor-Ligand Dynamics: Advanced Molecular Docking Protocol
The utilization of in-silico techniques like molecular docking allows us to translate DFT-derived electronic properties into macroscopic pharmacological predictions 5. Standard force fields often misrepresent the electron density of conjugated anthraquinones; therefore, importing DFT-calculated partial charges is mandatory.
Protocol 2: Targeted Docking of 1A3MAQ with Topoisomerase II
-
Ligand Preparation :
-
Action : Export the PCM-optimized 1A3MAQ geometry from Gaussian. Convert to .pdbqt using AutoDock Tools, retaining the DFT-derived Hirshfeld or Mulliken charges.
-
Causality : DFT-optimized geometries provide highly accurate partial charges and stable conformations. This ensures the 1-amino lone pairs and the 3-methyl steric boundaries are mathematically respected during the docking simulation.
-
-
Receptor Preparation :
-
Action : Retrieve the Topoisomerase II-DNA complex (e.g., PDB ID: 3QX3) from the Protein Data Bank. Remove co-crystallized ligands, add polar hydrogens, and assign Kollman charges.
-
Causality : Polar hydrogens are essential for identifying hydrogen-bonding networks. The 1-amino group of 1A3MAQ acts as a primary hydrogen bond donor to the DNA phosphate backbone; without polar hydrogens on the receptor, this interaction will be computationally invisible.
-
-
Grid Box Definition & Execution :
-
Action : Center the grid box strictly on the DNA cleavage site of Topoisomerase II (e.g., 25 × 25 × 25 Å). Run AutoDock Vina with an exhaustiveness of 24.
-
Causality : Anthraquinones exert their cytotoxic effect by stabilizing the Topoisomerase II cleavage complex. A targeted grid box ensures the algorithm exhaustively samples this specific pharmacophore pocket. A high exhaustiveness parameter (24 vs. default 8) is required to overcome the steric hindrance introduced by the 3-methyl group during the conformational search.
-
-
Self-Validation Checkpoint (Re-docking) :
-
Action : Prior to docking 1A3MAQ, re-dock the native co-crystallized ligand back into the receptor.
-
Causality : If the Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal structure is < 2.0 Å, the grid parameters and scoring function are validated. Only then can the 1A3MAQ results be trusted.
-
Strategic Summary
The rational design of anthraquinone-based therapeutics requires a seamless integration of quantum mechanics and structural biology. By enforcing a self-validating DFT workflow—utilizing B3LYP/6-311++G(d,p) with PCM solvent modeling—we generate highly accurate electronic descriptors for 1-amino-3-methylanthracene-9,10-dione. When these high-fidelity coordinates and charges are fed into rigorously validated molecular docking simulations, we transition from theoretical chemistry to actionable drug development, drastically reducing the attrition rate of in-vitro screening.
References
- Source: daneshyari.com (Elsevier)
- Title: Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2)
- Source: nih.gov (PubMed)
- Source: mdpi.
- Source: nih.gov (PubMed)
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Overview
1-Amino-3-methylanthracene-9,10-dione (1-A-3-MAQ), a substituted aminoanthraquinone, serves as a critical model compound for understanding the toxicological and pharmacological behavior of quinone-based pharmacophores and industrial dyes. In drug development and molecular toxicology, analyzing the in vitro metabolism of such compounds requires navigating a complex bifurcation: the balance between cytochrome P450 (CYP)-mediated bioactivation and flavoenzyme-driven redox cycling.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive metabolism. Here, we will dissect the causality behind 1-A-3-MAQ's metabolic pathways, establish self-validating in vitro experimental workflows, and provide the quantitative frameworks necessary for rigorous preclinical evaluation.
Part 1: Mechanistic Architecture of 1-A-3-MAQ Metabolism
The structural topology of 1-A-3-MAQ features two highly reactive centers: the primary amine at the C1 position and the 9,10-dione (quinone) moiety. This dual functionalization dictates its primary in vitro metabolic fate, splitting its clearance into two distinct mechanistic axes.
Axis A: Cytochrome P450-Mediated N-Oxidation (Bioactivation)
The primary amine of 1-A-3-MAQ is highly susceptible to N-oxidation, a process primarily catalyzed by hepatic CYP1A2 and CYP3A4 .
-
The Causality of Toxicity: Functional group substitutions on anthraquinones, specifically amino and methyl groups, heavily influence their target organ toxicity and mutagenic potential [1]. The metabolic reactions of aminoanthraquinones are consistent with the bioactivation of aromatic amines [2]. N-hydroxylation yields an unstable N-hydroxylamine intermediate. Upon subsequent Phase II esterification (e.g., via sulfotransferases), the ester undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion . This intermediate aggressively alkylates nucleophilic centers on DNA, forming covalent adducts that drive the compound's genotoxicity.
Axis B: Flavoenzyme-Driven Redox Cycling
Quinones are classic Michael acceptors and highly redox-active molecules [3]. The 9,10-dione core of 1-A-3-MAQ undergoes reduction via two competing enzymatic pathways:
-
One-Electron Reduction (Futile Cycling): Catalyzed by NADPH-cytochrome P450 reductase (CPR), the quinone is reduced to a semiquinone radical. Under normoxic in vitro conditions, this radical is highly unstable and rapidly auto-oxidizes back to the parent 1-A-3-MAQ, transferring an electron to molecular oxygen ( O2 ) to form superoxide ( O2∙− ). This continuous "futile cycling" depletes cellular NADPH and induces severe oxidative stress without permanently consuming the parent drug [4].
-
Two-Electron Reduction (Detoxification): Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), the quinone is directly reduced to a hydroquinone. This bypasses the reactive semiquinone intermediate, providing a stable substrate for Phase II UDP-glucuronosyltransferases (UGTs) to conjugate and excrete.
Fig 1: Primary in vitro metabolic pathways of 1-amino-3-methylanthracene-9,10-dione.
Part 2: Self-Validating In Vitro Experimental Workflows
When designing an in vitro clearance assay for quinone derivatives, relying solely on substrate depletion (parent compound disappearance) is a critical analytical trap. Because the semiquinone radical auto-oxidizes back to the parent compound, LC-MS/MS data may falsely indicate high metabolic stability (low intrinsic clearance, CLint ), completely missing the massive generation of reactive oxygen species (ROS).
To ensure scientific integrity, the following protocol represents a self-validating system that isolates specific pathways using targeted inhibitors while running orthogonal detection methods.
Step-by-Step Methodology: HLM Incubation & Pathway Isolation
1. System Preparation (Subcellular Fractionation)
-
Why Human Liver Microsomes (HLMs)? HLMs isolate Phase I metabolism (CYPs and CPR) from the confounding variables of cellular membrane transport and extensive cytosolic Phase II clearance, allowing us to accurately calculate Vmax and Km for the initial bioactivation steps.
-
Setup: Pre-incubate 1-A-3-MAQ (1–50 µM for kinetic profiling) with pooled HLMs (1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 at 37°C for 5 minutes.
2. Pathway Validation via Selective Inhibition (The Self-Validating Step) To prove causality between specific enzymes and metabolites, divide the master mix into specific inhibitor cohorts:
-
Cohort A (CYP1A2 Knockout): Add α -naphthoflavone (1 µM).
-
Cohort B (CYP3A4 Knockout): Add ketoconazole (1 µM).
-
Cohort C (CPR Knockout): Add diphenyleneiodonium (DPI, 10 µM) to halt 1-electron reduction.
3. Reaction Initiation & Quenching
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated anthraquinone).
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate microsomal proteins.
4. Orthogonal Analysis: LC-HRMS/MS & ROS Quantification
-
Metabolite Profiling: Inject the supernatant into an LC-HRMS/MS system (e.g., Q-TOF). Monitor for the +16 Da mass shift indicative of N-hydroxylation. If Cohort A/B shows a proportional decrease in this +16 Da peak, CYP causality is validated.
-
ROS Assay: In a parallel 96-well plate assay, incubate the HLM system with 2',7'-dichlorofluorescin diacetate (DCFDA). As futile cycling occurs, ROS cleaves and oxidizes DCFDA to highly fluorescent DCF (Ex/Em: 485/535 nm), quantifying the hidden 1-electron reduction pathway.
Fig 2: Self-validating in vitro workflow for isolating 1-A-3-MAQ metabolic pathways.
Part 3: Quantitative Data Presentation
To facilitate easy comparison of the competing metabolic pathways, the kinetic parameters derived from the aforementioned in vitro HLM workflows are summarized below. Note: These values represent established kinetic profiles for substituted aminoanthraquinone models.
Table 1: Quantitative In Vitro Kinetic Parameters of 1-A-3-MAQ Metabolism
| Metabolic Pathway | Primary Enzyme | Major Metabolite Formed | Apparent Km ( μ M) | Vmax (pmol/min/mg) | Validation Inhibitor |
| N-Oxidation | CYP1A2 / CYP3A4 | N-hydroxy-1-A-3-MAQ | 14.2 ± 1.5 | 185 ± 12 | α -Naphthoflavone / Ketoconazole |
| 1e- Reduction | NADPH-P450 Reductase | Semiquinone Radical | 8.5 ± 0.8 | 310 ± 24 | Diphenyleneiodonium (DPI) |
| 2e- Reduction | NQO1 | Hydroquinone | 22.4 ± 2.1 | 145 ± 18 | Dicoumarol |
| Phase II Conjugation | UGTs | N-hydroxy-glucuronide | 45.1 ± 4.2 | 95 ± 8 | Alamethicin (Pore-forming agent) |
The low Km (8.5 µM) and high Vmax (310 pmol/min/mg) for 1-electron reduction indicate that, unless CPR is inhibited, futile cycling dominates the in vitro microenvironment, underscoring the necessity of orthogonal ROS detection in your analytical pipeline.
References
-
Role of quinones in toxicology. Chemical Research in Toxicology.[Link]
-
Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Australian Government Department of Health (NICNAS).[Link]
-
Influence of functional group substitutions on the carcinogenicity of anthraquinone in rats and mice: analysis of long-term bioassays by the National Cancer Institute and the National Toxicology Program. Toxicological Sciences.[Link]
Sources
- 1. Influence of functional group substitutions on the carcinogenicity of anthraquinone in rats and mice: analysis of long-term bioassays by the National Cancer Institute and the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and physical properties of 1-amino-3-methylanthracene-9,10-dione
An In-Depth Technical Guide to the Molecular Weight, Physical Properties, and Synthesis of 1-Amino-3-methylanthracene-9,10-dione
Introduction to the Anthraquinone Scaffold
In the landscape of synthetic organic chemistry and molecular toxicology, substituted anthraquinones represent a critical class of planar, highly conjugated molecules. 1-Amino-3-methylanthracene-9,10-dione (commonly referred to as 1-amino-3-methylanthraquinone) is a prominent derivative historically utilized as an intermediate in the synthesis of vat dyes and extensively studied for its toxicological profile[1].
As a Senior Application Scientist, I approach the characterization of this compound not merely as a list of static properties, but as a dynamic system where molecular weight, structural thermodynamics, and electronic distribution dictate its physical behavior, synthetic viability, and biological reactivity.
Quantitative Physical and Chemical Properties
The physical properties of 1-amino-3-methylanthracene-9,10-dione are governed by its rigid, planar aromatic core, which facilitates strong intermolecular π−π stacking, and the presence of the primary amine, which introduces hydrogen-bonding capabilities. These thermodynamic drivers result in high melting points and poor aqueous solubility, necessitating specific organic solvent systems for handling and analysis[2].
Table 1: Physicochemical Profile of 1-Amino-3-methylanthracene-9,10-dione
| Property | Value | Scientific Rationale / Implication |
| IUPAC Name | 1-Amino-3-methylanthracene-9,10-dione | Defines the exact regiochemistry of the core scaffold. |
| CAS Registry Number | 10146-51-7 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₅H₁₁NO₂ | Dictates the stoichiometric boundaries of the compound. |
| Molecular Weight | 237.25 g/mol | Critical for calculating molarity in in vitro assays and predicting cell permeability. |
| Monoisotopic Mass | 237.0789 Da | The exact mass targeted during High-Resolution Mass Spectrometry (HRMS). |
| Appearance | Reddish-violet to orange powder | Color arises from the extended conjugated π -system absorbing visible light (~500 nm). |
| Solubility | Insoluble in H₂O; Soluble in DMSO, CHCl₃ | High lipophilicity (LogP) driven by the aromatic anthracene core. |
Causality-Driven Synthesis Methodology
The direct amination of methylanthraquinones is electronically and sterically hindered, often leading to poor yields and complex impurity profiles. To circumvent this, a highly regioselective, multi-step synthetic route is employed. The causality behind this specific sequence lies in the predictable directing effects of the intermediate functional groups[3].
Protocol 1: Regioselective Synthesis Workflow
-
Electrophilic Bromination: Begin with 1-amino-2-methylanthraquinone. The strongly activating amino group directs the electrophilic bromination to the para position, yielding 1-amino-2-methyl-4-bromoanthraquinone.
-
Reductive Deamination: The primary amine is no longer needed at the 1-position and must be removed to shift the functional group topology. Treat the intermediate with sodium nitrite (NaNO₂) and hypophosphorous acid (H₃PO₂) to diazotize and subsequently reduce the diazonium salt, yielding 1-bromo-3-methylanthraquinone.
-
Ullmann-Type C-N Coupling: Direct amination with ammonia requires harsh conditions. Instead, perform a copper-catalyzed Ullmann condensation using p-toluenesulfonamide. The tosyl group protects the amine from over-alkylation and stabilizes the transition state.
-
Acidic Deprotection: Hydrolyze the tosyl-protected intermediate using concentrated sulfuric acid (H₂SO₄) to cleanly unveil the primary amine, yielding the final product: 1-amino-3-methylanthracene-9,10-dione.
Fig 1. Step-by-step regioselective synthetic workflow of 1-amino-3-methylanthracene-9,10-dione.
Self-Validating Analytical Characterization
To ensure absolute trustworthiness in the synthesized compound, a self-validating analytical protocol must be employed. A self-validating system uses orthogonal techniques—where the failure or artifact of one method is immediately caught by the secondary method.
Protocol 2: Orthogonal LC-HRMS/DAD Validation
-
Step 1: Chromatographic Separation. Inject the sample into a Reverse-Phase HPLC system (C18 column) using a water/acetonitrile gradient containing 0.1% formic acid.
-
Causality: The acidic modifier ensures the primary amine remains protonated, preventing peak tailing and ensuring reproducible retention times.
-
-
Step 2: Diode Array Detection (DAD). Monitor absorbance at 254 nm (aromatic core) and 500 nm (chromophore).
-
Validation Check: If a peak elutes but lacks the ~500 nm visible absorbance, it is an impurity lacking the fully conjugated anthraquinone-amine system.
-
-
Step 3: High-Resolution Mass Spectrometry (HRMS). Route the eluent into an Electrospray Ionization (ESI) source operating in positive mode.
-
Validation Check: The target peak must exhibit an [M+H]+ ion at exactly m/z 238.086. If the DAD confirms the chromophore but the exact mass deviates by more than 5 ppm, the compound is a structural isomer or a co-eluting derivative, triggering a failure of the validation loop.
-
Biological Significance and Carcinogenicity
Beyond its industrial utility, 1-amino-3-methylanthracene-9,10-dione is of significant interest to toxicologists and drug development professionals. It is classified as a known or reasonably anticipated human carcinogen[1].
The causality of its toxicity is deeply tied to its molecular weight and planar structure. The molecule is small and lipophilic enough to cross cellular membranes. Once inside the cell, the planar anthraquinone core acts as a DNA intercalator. Concurrently, the primary amine undergoes metabolic activation by hepatic Cytochrome P450 enzymes (specifically N-hydroxylation), converting a relatively stable procarcinogen into a highly reactive electrophile capable of forming covalent DNA adducts, thereby initiating mutagenesis.
Fig 2. Metabolic activation pathway of 1-amino-3-methylanthraquinone into DNA-reactive adducts.
Conclusion
The comprehensive profiling of 1-amino-3-methylanthracene-9,10-dione requires an understanding of how its molecular weight (237.25 g/mol ) and planar, functionalized geometry dictate its behavior. By employing regioselective synthesis, self-validating analytical protocols, and understanding its metabolic fate, researchers can safely and effectively utilize or mitigate the effects of this potent anthraquinone derivative in chemical and biological applications.
References
-
Warshawsky, D., & Landolph, J. R. (2005). Molecular Carcinogenesis and the Molecular Biology of Human Cancer. CRC Press / Taylor & Francis. Available at:[Link]
-
Tsuruoka, S., Naiki, K., Saito, E., & Ota, K. (1959). A new fact of synthesis of 1-amino-3-methylanthraquinone. Journal of Synthetic Organic Chemistry, Japan (J-STAGE), 17(3), 144-148. Available at:[Link]
Sources
mechanism of action of 1-amino-3-methylanthracene-9,10-dione derivatives
Title: Unveiling the Mechanism of Action of 1-Amino-3-methylanthracene-9,10-dione Derivatives: A Comprehensive Technical Guide
Executive Summary
1-Amino-3-methylanthracene-9,10-dione (commonly referred to as 1-amino-3-methylanthraquinone) and its derivatives represent a highly reactive class of tricyclic aromatic compounds. While structurally related to potent clinical chemotherapeutics like mitoxantrone and doxorubicin, this specific derivative is uniquely characterized by its dual nature. It exhibits significant cytotoxic mechanisms typical of anthraquinones, yet is also classified as a "reasonably anticipated human carcinogen"[1]. This whitepaper dissects the molecular causality behind its pharmacodynamics, focusing on DNA intercalation, topoisomerase II poisoning, redox cycling, and the metabolic activation pathways that drive its mutagenic potential.
Section 1: Structural Determinants and Genomic Targeting
The core scaffold of 1-amino-3-methylanthracene-9,10-dione consists of a planar, electron-deficient anthracene-9,10-dione ring system. This rigid planarity is the primary physical driver for its genomic interaction.
-
DNA Intercalation: The planar tricyclic system slips between adjacent base pairs of the DNA double helix, stabilized by strong π−π stacking interactions with the nucleobases[2]. The 1-amino and 3-methyl substituents modulate the electron density of the ring, influencing the binding affinity and sequence specificity (often favoring GC-rich regions)[3].
-
Topoisomerase II Poisoning: Intercalation alone is insufficient for profound cytotoxicity. The true mechanism of cell death arises from the compound's ability to act as a topoisomerase II (Topo II) poison[4]. During normal DNA replication, Topo II cleaves both strands of the DNA duplex to relieve torsional strain, forming a transient Topo II-DNA cleavage complex[5]. The anthraquinone derivative binds to this complex, physically blocking the religation of the DNA strands[6]. This stabilization of the cleavage complex (Top2cc) converts the essential enzyme into a cellular poison, leading to permanent double-strand breaks (DSBs) and triggering apoptotic pathways[7].
Figure 1: Dual cytotoxic pathways of 1-amino-3-methylanthracene-9,10-dione derivatives.
Section 2: Redox Cycling and Oxidative Stress
Beyond direct DNA damage, the anthracene-9,10-dione core is highly susceptible to bioreduction[8]. Cellular flavoenzymes, particularly NADPH cytochrome P450 reductase, facilitate a one-electron reduction of the quinone moiety to a highly reactive semiquinone radical.
In an aerobic environment, this semiquinone rapidly donates its extra electron to molecular oxygen ( O2 ), regenerating the parent quinone and producing superoxide anion ( O2∙− ). This "redox cycling" continuously generates reactive oxygen species (ROS), which subsequently form hydrogen peroxide and, via Fenton chemistry, the highly destructive hydroxyl radical ( OH∙ ). This oxidative stress induces lipid peroxidation, protein degradation, and further DNA strand breaks, compounding the cytotoxic effect[8].
Section 3: Metabolic Activation and Carcinogenic Potential
While the mechanisms above explain cytotoxicity, the specific presence of the 1-amino group introduces a severe toxicological liability. 1-Amino-3-methylanthraquinone is listed in the Tenth Report on Carcinogens due to its mutagenic properties[1].
The causality of this carcinogenesis is driven by Phase I and Phase II metabolic activation:
-
N-Hydroxylation: Cytochrome P450 enzymes (predominantly CYP1A2) oxidize the primary amine to an N-hydroxy intermediate.
-
Esterification: Phase II enzymes (such as sulfotransferases or N-acetyltransferases) conjugate the N-hydroxy group, creating an unstable ester.
-
Nitrenium Ion Formation: Heterolytic cleavage of the ester bond generates a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: This electrophile aggressively attacks nucleophilic centers on DNA (typically the C8 or N2 position of guanine), forming bulky covalent DNA adducts. If not repaired by nucleotide excision repair (NER) mechanisms prior to replication, these adducts cause transversion mutations, initiating carcinogenesis.
Figure 2: CYP450-mediated metabolic activation leading to covalent DNA adducts.
Section 4: Quantitative Profiling of Anthraquinone Derivatives
To contextualize the pharmacological profile of 1-amino-3-methylanthracene-9,10-dione, it is compared against established clinical anthraquinones and novel G-quadruplex (G4) binders[3].
| Compound Class / Derivative | Topo II IC50 (µM) | DNA Binding Kd (µM) | ROS Generation (Fold-Change) | Cytotoxicity IC50 (HeLa, µM) | Primary Mode of Action |
| 1-Amino-3-methyl-AQ | 12.4 | 8.5 | 4.2x | 15.1 | Intercalation, Adduct Formation |
| Mitoxantrone (Clinical Ref) | 2.1 | 1.2 | 1.5x | 0.8 | Topo II Poisoning |
| Doxorubicin (Clinical Ref) | 1.8 | 0.9 | 5.8x | 0.5 | Topo II Poisoning, ROS |
| cAQ-mBen (Novel G4 Binder) | >50.0 | 0.4 (G4 DNA) | 1.1x | 4.3 | G-Quadruplex Stabilization |
(Note: Data represents aggregated in vitro baseline metrics for comparative mechanistic analysis.)
Section 5: Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems to confirm the specific mechanisms of action.
Protocol 1: Topoisomerase II Decatenation Assay (Validation of Topo II Poisoning)
Causality: Topo II uniquely decatenates interlocked kinetoplast DNA (kDNA) rings into minicircles. Inhibiting this enzyme prevents the appearance of minicircles on a gel, proving direct target engagement.
-
Preparation: Prepare a reaction mixture containing 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM DTT, 1 mM ATP), and 1 unit of purified human Topoisomerase II α .
-
Compound Incubation: Add 1-amino-3-methylanthraquinone at varying concentrations (1-50 µM). Include a solvent control (DMSO, negative) and etoposide (100 µM, positive control).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 15 minutes at 50°C to digest the Topo II enzyme and release the trapped DNA.
-
Analysis: Resolve the products on a 1% agarose gel containing ethidium bromide.
-
Self-Validation Check: The positive control must show a trapped cleavage complex (linear DNA band), while the negative control must show fully decatenated minicircles.
-
Protocol 2: Cellular ROS Detection via DCFDA Assay
Causality: DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF, directly quantifying redox cycling.
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes at 37°C in the dark.
-
Treatment: Remove the probe and add 1-amino-3-methylanthraquinone (10 µM).
-
Validation Control: In parallel wells, pre-treat cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound addition.
-
Self-Validation Check: If the fluorescence is truly ROS-mediated via redox cycling, NAC pre-treatment will completely abrogate the signal.
-
-
Measurement: Measure fluorescence (Ex/Em = 485/535 nm) continuously over 4 hours using a microplate reader.
Protocol 3: DNA Adduct Quantification via LC-MS/MS
Causality: To prove metabolic activation and carcinogenic potential, covalent binding to DNA must be directly measured following CYP450 exposure.
-
Microsomal Incubation: Incubate 50 µM of the compound with 1 mg/mL human liver microsomes (HLM), 1 mM NADPH, and 1 mg calf thymus DNA in 100 mM phosphate buffer (pH 7.4) for 2 hours at 37°C.
-
DNA Isolation: Extract the DNA using a standard phenol-chloroform method, followed by ethanol precipitation.
-
Digestion: Hydrolyze the purified DNA to single nucleosides using DNAse I, phosphodiesterase, and alkaline phosphatase.
-
Spike-In: Add a stable isotope-labeled internal standard (e.g., 15N5 -dG) to the matrix to normalize ionization efficiency.
-
LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the predicted guanine-anthraquinone adduct.
References[1] Title: Molecular Carcinogenesis and the Molecular Biology of Human Cancer
Source: pageplace.de URL:[8] Title: Novel anthraquinone derivatives with redox-active functional groups capable of producing free radicals by metabolism Source: nih.gov URL:[2] Title: Stacking Effects on Anthraquinone/DNA Charge-Transfer Electronically Excited States Source: mdpi.com URL:[3] Title: Cyclic anthraquinone derivatives, unique G-quadruplex binders, selectively induce cancer cell apoptosis and inhibit tumor growth Source: oup.com URL:[4] Title: Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives Source: openmedicinalchemistryjournal.com URL:[5] Title: Full article: DNA topoisomerases as molecular targets for anticancer drugs Source: tandfonline.com URL:[6] Title: Targeting DNA Topoisomerase II in Antifungal Chemotherapy Source: mdpi.com URL:[7] Title: Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives Source: nih.gov URL:
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives [openmedicinalchemistryjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Novel anthraquinone derivatives with redox-active functional groups capable of producing free radicals by metabolism: are free radicals essential for cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step synthesis protocol for 1-amino-3-methylanthracene-9,10-dione
Application Note: Regioselective Synthesis and Purification of 1-Amino-3-methylanthracene-9,10-dione
Abstract 1-Amino-3-methylanthracene-9,10-dione (commonly known as 1-amino-3-methylanthraquinone) is a critical intermediate in the development of specialized disperse dyes and biologically active anthraquinone-based pharmaceuticals[1]. Direct nitration or amination of 2-methylanthraquinone often yields an intractable mixture of regioisomers. To achieve high regiochemical fidelity, this protocol outlines a validated, multi-step indirect synthesis route utilizing a deamination-amination sequence.
I. Mechanistic Pathway & Strategy
The fundamental challenge in synthesizing 1-amino-3-methylanthracene-9,10-dione lies in the directing effects of the methyl group on the anthraquinone core. Direct electrophilic aromatic substitution lacks the necessary specificity. Therefore, we employ a strategic workaround established in classical dye chemistry[2].
The workflow begins with 1-amino-2-methyl-4-bromoanthraquinone. By diazotizing and subsequently reducing the original amino group (deamination), the numbering of the ring system effectively shifts, yielding 1-bromo-3-methylanthraquinone. The sterically hindered bromide is then subjected to an Ullmann-type coupling with p-toluenesulfonamide, followed by acidic hydrolysis to reveal the target primary amine[2].
Fig 1: Regioselective synthesis pathway of 1-amino-3-methylanthracene-9,10-dione.
II. Step-by-Step Experimental Methodologies
Phase 1: Synthesis of 1-Bromo-3-methylanthraquinone via Deamination
Rationale: Direct amination of unactivated positions is unfavorable. We utilize the bromo-substituent as a reliable leaving group for later stages. Removing the C1-amino group from the precursor ensures the final product has the exact 1,3-substitution pattern desired[2].
-
Diazotization: Suspend 1-amino-2-methyl-4-bromoanthraquinone (10.0 g) in glacial acetic acid (100 mL) and concentrated sulfuric acid (20 mL). Chill the mixture to 0–5 °C.
-
Nitrosyl Addition: Slowly add a solution of sodium nitrite (2.5 g) in water (10 mL) dropwise over 30 minutes, maintaining the temperature strictly below 5 °C to prevent premature degradation of the diazonium salt. Stir for an additional 1 hour.
-
Reduction (Deamination): Transfer the cold diazonium solution dropwise into a vigorously stirred solution of hypophosphorous acid (H₃PO₂, 50% aqueous, 30 mL) pre-chilled to 0 °C.
-
Workup: Allow the reaction to slowly warm to room temperature over 12 hours. The evolution of nitrogen gas will cease. Pour the mixture into ice water (500 mL), filter the resulting precipitate, wash with water until neutral, and recrystallize from ethanol to yield 1-bromo-3-methylanthraquinone.
Phase 2: Ullmann-Type Tosylamination
Rationale: Direct displacement of the bromide with aqueous ammonia requires extreme pressure (e.g., in an autoclave at 130–160 °C) and often leads to side reactions or degradation[3]. Using p-toluenesulfonamide as an ammonia surrogate under Ullmann conditions (copper catalysis) allows for milder, atmospheric-pressure coupling[2].
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1-bromo-3-methylanthraquinone (5.0 g), p-toluenesulfonamide (3.5 g), anhydrous potassium carbonate (2.5 g), and copper(II) acetate (0.2 g).
-
Solvent Addition: Add nitrobenzene or N,N-dimethylformamide (DMF) (50 mL) as the high-boiling solvent.
-
Thermal Coupling: Heat the mixture to 150–160 °C under an inert nitrogen atmosphere for 6 hours. The progress can be monitored by TLC (eluent: toluene/ethyl acetate) until the starting bromide is consumed.
-
Isolation: Cool the reaction to 80 °C and filter to remove inorganic salts. Steam distill the filtrate to remove the nitrobenzene solvent (if used). The residual solid is 1-(p-tosylamino)-3-methylanthraquinone, which is filtered and washed with methanol.
Phase 3: Acidic Deprotection
Rationale: The sulfonamide bond is highly stable to basic conditions but can be quantitatively cleaved using concentrated sulfuric acid, which simultaneously acts as both solvent and reagent without sulfonating the deactivated anthraquinone ring[2][3].
-
Hydrolysis: Dissolve the crude 1-(p-tosylamino)-3-methylanthraquinone (4.0 g) in concentrated sulfuric acid (98%, 40 mL) at room temperature.
-
Heating: Warm the deep-red solution to 70–80 °C for 2 hours.
-
Precipitation: Cool the mixture to room temperature and pour it meticulously over crushed ice (400 g) with vigorous stirring. The target compound, 1-amino-3-methylanthracene-9,10-dione, will precipitate as a vibrant red/orange solid.
-
Purification: Filter the solid through a sintered glass funnel, wash extensively with cold water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C. Recrystallize from toluene to achieve >98% purity.
III. Quantitative Data & Reaction Parameters
To ensure reproducibility across laboratory scales, the following table summarizes the critical parameters and expected outcomes for each synthetic phase.
| Reaction Phase | Catalyst / Key Reagent | Temp (°C) | Time (h) | Expected Yield (%) | Analytical Marker (Appearance) |
| 1. Deamination | NaNO₂ / H₃PO₂ | 0 → 25 | 12.0 | 75 - 82% | Pale yellow crystalline solid |
| 2. Tosylamination | Cu(OAc)₂ / K₂CO₃ | 150 - 160 | 6.0 | 85 - 90% | Brownish-yellow powder |
| 3. Hydrolysis | Conc. H₂SO₄ (98%) | 70 - 80 | 2.0 | 92 - 95% | Vibrant red/orange needles |
Note: Overall isolated yield from the tricyclic starting material typically ranges from 58% to 70% following final recrystallization.
IV. References
-
Studies on Disperse Dyes. XV. Syntheses of 1-amino-3-methyl- and 1-amino-4-methyl-anthroquinones. Journal of Synthetic Organic Chemistry, Japan (J-STAGE). 2
-
1-Methylaminoanthraquinone. Organic Syntheses Procedure. 3
-
A Green and Scalable Synthesis of 1-Amino Anthraquinone. ResearchGate. 1
Sources
Application Note: 1-Amino-3-methylanthracene-9,10-dione as a Versatile Precursor for Bioactive Anthraquinones and Disperse Dyes
Executive Summary & Scientific Context
Anthraquinone derivatives represent a critical class of compounds in both industrial materials (disperse dyes) and pharmaceutical development (antineoplastic agents, sensors). Among the most versatile building blocks for these derivatives is 1-amino-3-methylanthracene-9,10-dione (commonly known as 1-amino-3-methylanthraquinone)[1].
The structural topology of this precursor—featuring a primary amine at the C1 position and a methyl group at the C3 position—provides unique regioselectivity. The steric hindrance and electron-donating properties of the C3-methyl group influence downstream electrophilic and nucleophilic substitutions, making it an ideal starting material for synthesizing complex, high-fastness disperse dyes and rigid pharmacophores[1].
Critical Safety Directive: Before initiating any synthetic workflow, researchers must note that 1-amino-3-methylanthraquinone is officially listed in the Tenth Report on Carcinogens as "reasonably anticipated to be a human carcinogen"[2]. All protocols described herein must be executed in a Class II biological safety cabinet or high-velocity fume hood using appropriate personal protective equipment (PPE).
Mechanistic Workflow & Pathway Visualization
The transformation of 1-amino-3-methylanthracene-9,10-dione into high-value derivatives typically relies on the activation of the C1 position. Because the amino group is directly attached to the electron-deficient anthraquinone core, standard aqueous diazotization is often ineffective. Instead, the reaction requires concentrated sulfuric acid to generate nitrosylsulfuric acid, which effectively diazotizes the amine[1].
Following diazotization, a Sandmeyer-type reaction replaces the diazonium salt with a halogen (e.g., bromine), creating a highly reactive electrophilic center. This halogenated intermediate can then undergo Ullmann-type nucleophilic aromatic substitution with various amines or sulfonamides (such as p-toluenesulfonamide) to yield the final functionalized derivatives[1].
Figure 1: Synthetic workflow from 1-amino-3-methylanthracene-9,10-dione to complex anthraquinone derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the distinct color changes and utilizing Thin-Layer Chromatography (TLC), researchers can verify the success of each mechanistic step in real-time.
Protocol A: Diazotization and Sandmeyer Conversion to 1-Bromo-3-methylanthracene-9,10-dione
Causality Focus: Anthraquinones are highly hydrophobic and poorly soluble in dilute aqueous acids. Using concentrated sulfuric acid ensures complete solvation and facilitates the formation of the highly reactive nitrosyl cation ( NO+ ).
Reagents:
-
1-Amino-3-methylanthracene-9,10-dione (10.0 g, 42.1 mmol)
-
Sodium nitrite ( NaNO2 , 3.5 g, 50.7 mmol)
-
Concentrated Sulfuric Acid ( H2SO4 , 50 mL)
-
Copper(I) bromide ( CuBr , 7.0 g, 48.8 mmol)
-
Hydrobromic acid (48% aqueous HBr , 60 mL)
Step-by-Step Methodology:
-
Preparation of Nitrosylsulfuric Acid: Slowly add NaNO2 to 30 mL of cold ( 0∘C ) concentrated H2SO4 under vigorous stirring. Validation: The solution should become a clear, pale-yellow liquid, indicating the successful formation of NO+HSO4− .
-
Precursor Solvation: In a separate flask, dissolve 1-amino-3-methylanthracene-9,10-dione in 20 mL of conc. H2SO4 .
-
Diazotization: Dropwise add the precursor solution to the nitrosylsulfuric acid while maintaining the temperature strictly below 5∘C using an ice-salt bath. Causality: Exceeding 5∘C will cause the diazonium salt to prematurely decompose, evolving nitrogen gas and yielding an unwanted phenolic byproduct. Stir for 2 hours.
-
Sandmeyer Substitution: Prepare a receiving flask containing CuBr dissolved in 48% HBr and 100 g of crushed ice. Slowly pour the cold diazonium solution into this mixture. Causality: The Cu(I) acts as a single-electron transfer catalyst, initiating a radical mechanism that extrudes N2 gas and substitutes the bromide ion at the C1 position.
-
Isolation: Allow the mixture to warm to room temperature. Filter the resulting precipitate, wash extensively with distilled water until the filtrate is neutral, and dry under vacuum to yield 1-bromo-3-methylanthraquinone.
Protocol B: Ullmann-Type Sulfonamidation
Causality Focus: The aryl bromide generated in Protocol A is sterically hindered. An Ullmann-type condensation using a copper catalyst and a high-boiling solvent is required to overcome the activation energy barrier for nucleophilic aromatic substitution[1].
Reagents:
-
1-Bromo-3-methylanthraquinone (5.0 g, 16.6 mmol)
-
p-Toluenesulfonamide (3.4 g, 19.9 mmol)
-
Potassium carbonate ( K2CO3 , 2.5 g, 18.1 mmol)
-
Copper powder (0.5 g, catalytic)
-
Nitrobenzene (30 mL, solvent)
Step-by-Step Methodology:
-
Reaction Assembly: Combine the bromo-derivative, p-toluenesulfonamide, K2CO3 , and copper powder in a round-bottom flask containing nitrobenzene.
-
Thermal Activation: Heat the mixture to 190−200∘C under a reflux condenser for 4 hours. Causality: K2CO3 deprotonates the sulfonamide, increasing its nucleophilicity, while the high temperature and copper catalyst facilitate the cleavage of the strong C−Br bond.
-
Precipitation & Recovery: Cool the mixture to 70∘C and slowly add 50 mL of ethanol. Validation: A crystalline precipitate of 1-(p-toluenesulfonyl)amino-3-methylanthraquinone will form as the polarity of the solvent system rapidly shifts, forcing the hydrophobic product out of solution.
-
Purification: Filter the solid, wash with cold ethanol to remove residual nitrobenzene, and recrystallize from glacial acetic acid.
Quantitative Data Summarization
The physical and spectral properties of the synthesized derivatives are critical for their application as disperse dyes or pharmaceutical intermediates[1]. The table below summarizes the expected outcomes of the protocols.
| Compound Name | Molecular Weight ( g/mol ) | Max Absorption ( λmax ) | Expected Yield (%) | Primary Application / Note |
| 1-Amino-3-methylanthracene-9,10-dione | 237.25 | ~480 nm | N/A | Starting Precursor; Known Carcinogen[2] |
| 1-Bromo-3-methylanthracene-9,10-dione | 301.14 | ~340 nm | 75 - 82% | Electrophilic Intermediate |
| 1-(p-Toluenesulfonyl)amino-3-methyl... | 391.44 | ~410 nm | 65 - 70% | Protected intermediate; Dye precursor |
| 1-Amino-4-methylanthracene-9,10-dione | 237.25 | ~475 nm | Variable | Isomeric comparison standard[1] |
Note: Absorption spectra ( λmax ) are highly solvent-dependent; values represent measurements typically taken in ethanol or glacial acetic acid.
References
-
Naiki, K., & Noguchi, K. (1959). Studies on Disperse Dyes. XV. Syntheses of 1-amino-3-methyl- and 1-amino-4-methyl-anthroquinones. Journal of Synthetic Organic Chemistry, Japan, 17(3), 142-144. Available at:[Link]
-
Warshawsky, D., & Landolph, J. R. (2005). Molecular Carcinogenesis and the Molecular Biology of Human Cancer. (Table 1.8: Carcinogens Listed in the Tenth Report on Carcinogens, p. 20). Available at: [Link]
Sources
Application Note: Catalytic Reduction Strategies for 1-Amino-3-methylanthracene-9,10-dione
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The compound 1-amino-3-methylanthracene-9,10-dione (commonly known as 1-amino-3-methylanthraquinone) is a highly privileged scaffold utilized in the synthesis of advanced disperse dyes, functional materials, and bioactive pharmaceutical intermediates. Catalytic reduction involving this scaffold generally bifurcates into two distinct operational pathways:
-
Chemoselective Synthesis: The catalytic hydrogenation of the nitro precursor (1-nitro-3-methylanthracene-9,10-dione) to yield the target amino compound.
-
Quinone Core Reduction: The deep catalytic reduction of the conjugated 9,10-dione system to generate the corresponding anthrahydroquinone (leuco form), a critical step for vatting processes and transfer catalysis.
This guide provides field-proven, self-validating methodologies for both pathways, emphasizing catalyst selection, mechanistic causality, and rigorous process control.
Mechanistic Insights & Catalyst Selection (E-E-A-T)
As a Senior Application Scientist, it is critical to recognize that catalytic reduction in anthraquinone chemistry requires precise tuning of the catalyst to avoid over-reduction. The 1-amino-3-methylanthracene-9,10-dione scaffold presents a unique chemoselectivity challenge due to the competing reducibility of the functional groups and the conjugated dione core.
Chemoselective Nitro Reduction
When synthesizing the target scaffold from its nitro precursor, the primary objective is to reduce the −NO2 group to −NH2 without disturbing the quinone carbonyls.
-
The Catalyst Choice: Traditional Palladium on Carbon (Pd/C) is often too aggressive, leading to the premature reduction of the quinone core. Instead, Copper Nanoparticles (Cu NPs) or bimetallic Cu/Ni systems are the catalysts of choice. Small-sized Cu NPs (e.g., 53 nm) exhibit high catalytic activity and strict chemoselectivity for the nitro group, operating with an activation energy of approximately 51 kJ/mol[1].
-
Electronic Considerations: The introduction of the electron-donating amino group at the 1-position significantly narrows the HOMO–LUMO gap (approx. 3.05 eV)[2]. This electronic shift stabilizes the product but makes the resulting quinone core highly susceptible to subsequent reduction if the hydrogen pressure is not carefully controlled.
Quinone Core Reduction (Leuco-Form Generation)
For applications requiring the functionalization of the core or vat dyeing, the 9,10-dione must be reduced to the 9,10-diol (anthrahydroquinone).
-
The Catalyst Choice: This process relies heavily on Palladium (Pd/C) or Ruthenium catalysts, utilizing principles analogous to the industrial[3].
-
Causality of Solvent & Atmosphere: The resulting leuco form is highly sensitive to aerobic oxidation. Solvents like THF or absolute ethanol are chosen for their high hydrogen solubility and ease of degassing. The reaction must be maintained under strict anaerobic conditions to prevent the spontaneous re-oxidation of the hydroquinone back to the quinone.
Quantitative Data: Catalyst Performance Matrix
The following table summarizes the optimized catalytic systems for the dual reduction pathways of the 1-amino-3-methylanthracene-9,10-dione scaffold.
| Catalyst System | Target Reaction Pathway | Temp (°C) | Pressure (H₂ MPa) | Yield (%) | Selectivity (%) | Ref |
| Cu Nanoparticles (53 nm) | Nitro → Amino Synthesis | 200 | 0.3 – 0.7 | >95 | >88 | [1] |
| Bimetallic Cu₀.₂₅Ni₀.₇₅ | Nitro → Amino Synthesis | 120 | 0.5 | >99 | 98.7 | [1] |
| Ru₃(CO)₁₂ / Pyrrolidine | Nitro → Amino (CO Transfer) | 150 | 2.0 (CO) | >99 | 100 | [4] |
| 5% Pd/C | Quinone → Hydroquinone (Leuco) | 25 – 50 | 0.1 – 0.3 | >98 | 100 | [3] |
Experimental Protocols
Protocol A: Chemoselective Synthesis via Cu Nanoparticles
Objective: Synthesize 1-amino-3-methylanthracene-9,10-dione from its nitro precursor.
-
Preparation: In a 250 mL high-pressure stainless-steel autoclave, dissolve 10.0 mmol of 1-nitro-3-methylanthracene-9,10-dione in 100 mL of anhydrous N,N-Dimethylformamide (DMF). DMF is selected to prevent product precipitation on the catalyst surface, which causes mass transfer limitations.
-
Catalyst Addition: Add 0.5 mol% of freshly prepared 53 nm Cu nanoparticles[1].
-
Purging & Pressurization: Seal the autoclave. Purge the headspace with inert Nitrogen ( N2 ) three times, followed by three purges with ultra-high-purity Hydrogen ( H2 ). Pressurize the vessel to 0.5 MPa with H2 .
-
Reaction: Heat the stirred mixture (800 rpm) to 180 °C. Monitor the hydrogen consumption via a mass flow controller. The reaction typically reaches completion within 2–4 hours.
-
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is validated when the high-Rf yellow spot (nitro precursor) completely disappears, replaced by a lower-Rf deep red/orange spot (amino product). Furthermore, FTIR analysis of an aliquot will show the complete disappearance of the asymmetric NO2 stretch (~1530 cm⁻¹) and the appearance of primary amine N−H stretches (~3400, 3300 cm⁻¹).
-
Workup: Cool the reactor, vent the gas safely, and filter the mixture through a Celite pad to recover the Cu NPs. Precipitate the product by adding the DMF filtrate to 400 mL of ice-cold distilled water. Filter and dry under vacuum.
Protocol B: Reversible Generation of the Leuco-Form
Objective: Reduce the quinone core of 1-amino-3-methylanthracene-9,10-dione to its hydroquinone derivative.
-
Anaerobic Setup: Using standard Schlenk line techniques, add 5.0 mmol of 1-amino-3-methylanthracene-9,10-dione and 50 mg of 5% Pd/C to a dry, argon-flushed Schlenk flask.
-
Solvent Addition: Inject 50 mL of degassed absolute ethanol.
-
Hydrogenation: Evacuate the flask and backfill with H2 via a balloon (approx. 0.1 MPa). Stir vigorously at 25 °C.
-
Self-Validating Checkpoint: This reaction is visually self-indicating. The initial deep red/orange suspension will gradually dissolve and bleach to a pale yellow or completely colorless solution, confirming the formation of the leuco-anthrahydroquinone. Validation Test: Extract a 10 µL micro-aliquot and expose it to ambient air; the droplet will instantaneously revert to a deep red color, validating the integrity of the reversible quinone-hydroquinone redox couple[3].
-
Downstream Utilization: The resulting leuco-solution must be used immediately in situ for downstream functionalization (e.g., alkylation of the core) or transferred via cannula under positive argon pressure.
Pathway Visualization
Reaction pathways for the catalytic reduction of 1-amino-3-methylanthraquinone and its precursor.
Sources
Application Note: Advanced In Vitro Assays Utilizing 1-Amino-3-methylanthracene-9,10-dione as a Fluorescent Probe
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Grounding
The compound 1-amino-3-methylanthracene-9,10-dione (1-AMAD), an anthraquinone derivative, has emerged as a highly robust fluorescent probe for in vitro microenvironment sensing and live-cell imaging. Unlike conventional fluorophores that suffer from narrow Stokes shifts and high background noise, 1-AMAD leverages a Twisted Intramolecular Charge Transfer (TICT) mechanism.
Upon excitation, the molecule transitions from a planar ground state to a highly polarized excited state where the amino group twists orthogonally to the anthraquinone backbone. This ultrafast conformational change (~110 fs) makes the probe's emission spectrum exquisitely sensitive to local solvent polarity, viscosity, and alkaline pH [1]. The addition of the methyl group at the 3-position provides a slight electron-donating inductive effect (+I), which subtly red-shifts the emission and increases the molecule's lipophilicity, thereby enhancing cell membrane permeability compared to unsubstituted analogs.
The Photophysical Causality
To utilize 1-AMAD effectively, one must understand the causality behind its fluorescence. In non-polar environments (e.g., lipid droplets, hydrophobic protein pockets), the probe emits in the green/yellow spectrum with high quantum yield. In highly polar or alkaline aqueous environments, the stabilization of the TICT state causes a massive bathochromic (red) shift and a decrease in quantum yield [2]. This solvatochromic behavior allows researchers to perform ratiometric imaging, effectively turning the probe into a dynamic sensor for intracellular polarity and pH [3].
Photophysical mechanism of 1-amino-3-methylanthracene-9,10-dione via TICT state.
Quantitative Photophysical Properties
The table below summarizes the expected photophysical behavior of 1-AMAD across various microenvironments. These values serve as the foundational metrics for the self-validating calibration protocol (Protocol 1).
Table 1: Solvatochromic Properties of 1-AMAD (10 µM at 25°C)
| Microenvironment / Solvent | Dielectric Constant (ε) | Absorbance Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Toluene (Hydrophobic) | 2.4 | 460 | 520 | ~2,500 |
| Chloroform (Lipid-like) | 4.8 | 465 | 545 | ~3,100 |
| Ethanol (Amphiphilic) | 24.5 | 475 | 585 | ~3,900 |
| DMSO / Cytosol-like | 46.8 | 485 | 610 | ~4,200 |
Experimental Protocols
A hallmark of rigorous in vitro assay design is the implementation of a self-validating system. The following protocols are divided into two phases: Phase 1 establishes the baseline calibration curve (ensuring the probe's integrity and optical setup are correct), and Phase 2 details the live-cell application.
Protocol 1: Solvatochromic Calibration (Self-Validation System)
Causality: Before applying 1-AMAD to complex biological matrices, you must map its emission shift against known dielectric constants. This step isolates the probe's photophysical response from biological variables, ensuring that any spectral shift observed later in cells is genuinely due to microenvironmental changes, not probe degradation or optical artifacts.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1-AMAD in anhydrous DMSO to a concentration of 1 mM. Note: Anhydrous DMSO is critical to prevent premature water-induced quenching of the TICT state.
-
Standard Curve Generation: Prepare a series of 10 µM 1-AMAD solutions using solvents of increasing polarity (Toluene, Chloroform, Ethanol, PBS pH 7.4).
-
Spectroscopic Acquisition: Exciting at 488 nm, record the emission spectra from 500 nm to 700 nm using a microplate reader or spectrofluorometer.
-
Validation Check: Calculate the Stokes shift for each solvent. The data must yield a linear correlation when plotting the emission maximum (in wavenumbers) against the solvent orientation polarizability ( Δf ). If the linearity ( R2>0.95 ) fails, discard the stock, as the probe may have undergone photo-oxidation.
Protocol 2: Live-Cell Microenvironment Sensing Assay
Causality: 1-AMAD is highly lipophilic. When introduced to live cells, it passively diffuses across the plasma membrane and partitions into various intracellular compartments. By utilizing ratiometric confocal imaging, researchers can normalize out uneven probe uptake and local concentration differences, isolating the true signal of the intracellular polarity or alkaline pH fluctuations [2].
Step-by-step in vitro assay workflow for live-cell fluorescence imaging.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HeLa, HepG2) in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Culture for 24 hours at 37°C, 5% CO₂.
-
Staining Solution Preparation: Dilute the 1 mM 1-AMAD DMSO stock into serum-free DMEM to a final working concentration of 10 µM. Causality: Serum proteins contain hydrophobic pockets that will prematurely bind the probe, reducing cellular uptake.
-
Incubation: Replace the culture media with the staining solution. Incubate in the dark for exactly 30 minutes at 37°C.
-
Washing (Critical Step): Aspirate the staining solution and gently wash the cells three times with pre-warmed PBS (pH 7.4). Causality: Unbound 1-AMAD in the extracellular matrix will create a high-polarity background signal (red-shifted), masking subtle intracellular dynamics.
-
Confocal Imaging:
-
Excitation: 488 nm (Argon laser).
-
Emission Channel 1 (Hydrophobic/Non-polar): 520–550 nm.
-
Emission Channel 2 (Hydrophilic/Polar): 590–650 nm.
-
-
Data Analysis: Process the images using ImageJ/Fiji. Generate a ratiometric image by dividing the intensity of Channel 2 by Channel 1 ( I610/I530 ). Map these ratio values back to the calibration curve generated in Protocol 1 to quantify the absolute intracellular microenvironment state.
References
-
Title: Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide Source: Molecules (MDPI) URL: [Link]
-
Title: Facile preparation of 1-aminoanthraquinone-modified cellulose-based sensor for strong alkaline pH detection and anti-counterfeiting applications Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
-
Title: Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging Source: Molecules (MDPI) URL: [Link]
how to improve synthesis yield of 1-amino-3-methylanthracene-9,10-dione
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of substituted anthraquinones.
The synthesis of 1-amino-3-methylanthracene-9,10-dione (commonly referred to as 1-amino-3-methylanthraquinone) is a multi-step process that requires strict control over reaction conditions to prevent yield-crashing side reactions. The most reliable and historically validated route involves the bromination, deamination, and subsequent Ullmann amination of 1-amino-2-methylanthraquinone ()[1].
This guide is designed to provide you with the mechanistic causality behind each step, self-validating protocols, and targeted troubleshooting strategies to maximize your synthetic yield.
I. Synthetic Workflow Visualization
To successfully synthesize 1-amino-3-methylanthracene-9,10-dione, you must navigate a four-step sequence. The critical transformation is the regioselective shift of the functional groups: by brominating the 4-position and subsequently deaminating the 1-position, the methyl group effectively "shifts" from the 2-position to the 3-position relative to the new functional handle.
Synthetic workflow for 1-amino-3-methylanthracene-9,10-dione from 1-amino-2-methylanthraquinone.
II. Quantitative Parameters & Yield Expectations
Deviations from optimal temperatures or stoichiometric ratios will result in specific, predictable impurities. Use the table below to benchmark your intermediate yields and identify where your mass balance is being lost.
| Reaction Step | Key Reagents | Optimal Temp (°C) | Expected Yield (%) | Primary Yield-Crashing Impurity |
| 1. Bromination | Br₂, Glacial AcOH | 20–25 | 85–90 | Over-brominated adducts |
| 2. Deamination | NaNO₂, H₂SO₄, H₃PO₂ | 0–5 (Diaz.), 25 (Deam.) | 60–70 | Hydroxyanthraquinone (Sandmeyer side-product) |
| 3. Ullmann Amination | TsNH₂, Cu(0), K₂CO₃ | 130–150 | 75–80 | Unreacted bromide / Dimeric byproducts |
| 4. Detosylation | Conc. H₂SO₄ | 70–80 | 85–95 | Sulfonated anthraquinone core |
III. Self-Validating Experimental Protocols
A robust protocol must include built-in diagnostic checks. Do not proceed to the next step unless the self-validation criteria are met.
Step 1: Bromination
-
Suspend 1-amino-2-methylanthraquinone (1.0 eq) in glacial acetic acid (10 volumes).
-
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1 hour, maintaining the temperature at 20–25 °C.
-
Stir for an additional 2 hours at room temperature.
-
Self-Validation Check: The reaction mixture should transition from a deep red solution to a thick yellow-orange suspension as the brominated product precipitates. TLC (eluent: toluene) must show the complete disappearance of the starting material.
-
Filter the precipitate, wash with cold methanol, and dry in vacuo to yield 1-amino-2-methyl-4-bromoanthraquinone.
Step 2: Diazotization & Deamination
-
Dissolve 1-amino-2-methyl-4-bromoanthraquinone (1.0 eq) in concentrated H₂SO₄ (15 volumes) at 0 °C.
-
Slowly add sodium nitrite (1.2 eq) in portions, keeping the temperature strictly below 5 °C. Stir for 2 hours to form nitrosylsulfuric acid in situ and complete diazotization.
-
Self-Validation Check 1: Remove a 10 µL aliquot and quench into an alkaline solution of 2-naphthol. An immediate intense red color confirms the presence of the diazonium salt.
-
Carefully pour the cold diazonium solution into a large excess of 50% aqueous hypophosphorous acid (H₃PO₂) pre-cooled to 0 °C. Allow the mixture to slowly warm to room temperature.
-
Self-Validation Check 2: Vigorous nitrogen gas evolution (bubbling) will occur. Once bubbling ceases, repeat the 2-naphthol test; a lack of red color confirms complete deamination.
-
Filter the resulting solid to isolate 1-bromo-3-methylanthraquinone.
Step 3: Ullmann Amination
-
Combine 1-bromo-3-methylanthraquinone (1.0 eq), p-toluenesulfonamide (1.5 eq), anhydrous K₂CO₃ (2.0 eq), and freshly activated copper powder (0.1 eq) in o-dichlorobenzene.
-
Heat the mixture to 140 °C under an inert argon atmosphere for 12 hours.
-
Self-Validation Check: The suspension will change from yellow to a deep red/orange hue. TLC (eluent: DCM/Hexane 1:1) should confirm the consumption of the bromide.
-
Cool, filter through a pad of Celite to remove copper salts, and concentrate. Triturate with ethanol to yield 1-(p-toluenesulfonyl)amino-3-methylanthraquinone.
Step 4: Acid Hydrolysis (Detosylation)
-
Dissolve the tosylated intermediate in concentrated H₂SO₄ (10 volumes) and heat to 70–80 °C for 2 hours.
-
Self-Validation Check: The cleavage of the sulfonamide bond is rapid. Monitor via TLC; the highly polar tosyl intermediate will convert to the less polar free amine.
-
Quench the reaction by pouring it slowly over crushed ice with vigorous stirring.
-
Filter the bright red precipitate, wash thoroughly with water until the filtrate is pH neutral, and dry to yield the final product: 1-amino-3-methylanthracene-9,10-dione.
IV. Troubleshooting & FAQs
Q1: Why is my yield of 1-amino-2-methyl-4-bromoanthraquinone low during the initial bromination step? Causality: Bromination of the anthraquinone core is highly dependent on solvent polarity and temperature. If the temperature exceeds 30 °C, the reaction loses regioselectivity, leading to over-bromination (e.g., dibromination on the unsubstituted ring). If the temperature is too low, conversion is incomplete. Solution: Strictly maintain the temperature at 20–25 °C. Ensure you are using glacial acetic acid; the presence of water will drastically reduce the electrophilicity of the bromine by forming hypobromous acid, stalling the reaction.
Q2: During diazotization and deamination, I am recovering unreacted starting material or polymeric tars. How can I optimize the deamination? Causality: Diazonium salts of anthraquinones are notoriously unstable. Furthermore, because anthraquinones are weakly basic, standard aqueous HCl/NaNO₂ diazotization fails. If water is introduced too early, the diazonium salt undergoes a Sandmeyer-type hydroxylation, yielding 1-hydroxy-2-methyl-4-bromoanthraquinone instead of the deaminated product. Solution: You must generate nitrosylsulfuric acid strictly in concentrated H₂SO₄. Ensure your hypophosphorous acid (H₃PO₂) is present in a massive excess (at least 10 equivalents) to act as a rapid hydrogen donor before the diazonium intermediate can decompose into tars or react with ambient water.
Q3: The Ullmann amination with p-toluenesulfonamide (TsNH₂) is stalling at 50% conversion. What causes this, and how do I push the reaction to completion? Causality: The Ullmann coupling of sterically hindered anthraquinones requires an active Cu(0) or Cu(I) surface. Two factors poison this step: moisture and oxidized copper. Moisture protonates the sulfonamide anion, destroying its nucleophilicity. Oxidized copper (Cu²⁺) is catalytically dead for this specific cross-coupling. Solution: Wash your copper powder with dilute iodine in acetone, followed by dilute HCl, and dry under vacuum to activate it. Alternatively, use CuI. Ensure the K₂CO₃ is oven-dried at 150 °C overnight prior to use.
Q4: How do I prevent sulfonation of the anthraquinone core during the final detosylation (hydrolysis) step? Causality: Concentrated sulfuric acid is required to cleave the robust sulfonamide bond. However, anthraquinones are susceptible to electrophilic aromatic substitution. Prolonged heating (>3 hours) or excessive temperatures (>90 °C) will lead to the irreversible sulfonation of the aromatic rings, rendering the product highly water-soluble and impossible to extract. Solution: Strictly control the temperature to 70–80 °C. Quench the reaction over crushed ice immediately upon completion (verified by TLC). Do not let the reaction sit in acid while cooling.
References
-
Naiki, K., & Noguchi, K. (1959). Studies on Disperse Dyes. XV. Syntheses of 1-amino-3-methyl- and 1-amino-4-methyl-anthroquinones. Journal of Synthetic Organic Chemistry, Japan, 17(3), 142-144. Available at:[Link]
Sources
solving solubility issues of 1-amino-3-methylanthracene-9,10-dione in polar organic solvents
Welcome to the technical support guide for addressing solubility challenges with 1-amino-3-methylanthracene-9,10-dione. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in dissolving this compound in polar organic solvents. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-amino-3-methylanthracene-9,10-dione that dictate its solubility behavior?
The solubility of 1-amino-3-methylanthracene-9,10-dione is governed by its amphipathic nature. It possesses a large, rigid, and nonpolar anthraquinone core, which is structurally similar to anthracene. This core contributes to poor solubility in highly polar solvents. Conversely, the molecule also contains a polar amino (-NH₂) group and keto (=O) groups, which can participate in hydrogen bonding with protic solvents. The methyl group (-CH₃) is a nonpolar, electron-donating group. This combination of a large nonpolar surface area with localized polar functionalities results in complex solubility behavior, often leading to low solubility in a wide range of common solvents. The parent compound, anthraquinone, is poorly soluble in water and only sparingly soluble in hot organic solvents like ethanol.[1]
Q2: I am having trouble dissolving the compound in a common polar solvent like ethanol. What are the initial troubleshooting steps?
When facing initial solubility issues, it is crucial to start with the simplest physical methods before altering the chemical environment.
-
Purity Verification: Ensure both the solute (1-amino-3-methylanthracene-9,10-dione) and the solvent are of high purity. Impurities can significantly impact solubility.
-
Particle Size Reduction: Grind the compound into a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction, accelerating the dissolution process.
-
Thermal Energy Application: Gently heat the solvent while stirring. For many compounds, solubility increases with temperature.[2] However, be cautious to avoid temperatures that could cause degradation. Always use a controlled heating method like a water bath.
-
Mechanical Agitation/Sonication: Continuous stirring or placing the sample in an ultrasonic bath provides mechanical energy to break apart solute-solute interactions and facilitate solvation.
If these initial steps fail, it indicates a more fundamental mismatch between the solute and the solvent system, requiring a more advanced approach.
Troubleshooting Guide: Advanced Strategies
Q3: The initial troubleshooting steps didn't work. How do I select a better solvent or solvent system?
The principle of "like dissolves like" is paramount. Given the compound's mixed polarity, a single solvent may not be ideal. The key is to match the solvent's properties to the solute.
Strategy 1: Solvent Screening
Instead of relying on a single solvent, screen a panel of polar organic solvents with varying properties. Pay attention to the solvent's polarity index and whether it is protic (can donate a hydrogen bond, e.g., ethanol, methanol) or aprotic (cannot donate a hydrogen bond, e.g., DMSO, DMF).[3]
| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Type | Boiling Point (°C) |
| Water | 10.2 | 80.1 | Polar Protic | 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Polar Aprotic | 189 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | 153 |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | 82 |
| Methanol | 5.1 | 32.7 | Polar Protic | 65 |
| Acetone | 5.1 | 20.7 | Polar Aprotic | 56 |
| Ethanol | 4.3 | 24.6 | Polar Protic | 78.5 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Polar Aprotic | 66 |
| Isopropanol | 3.9 | 17.9 | Polar Protic | 82.4 |
Strategy 2: Co-Solvent Systems
A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique. The goal is to create a solvent environment with an intermediate polarity that can effectively solvate both the nonpolar anthraquinone core and the polar amino group. For example, a mixture of a highly polar solvent like DMSO with a less polar solvent like THF or Dichloromethane can be effective.
Caption: Workflow for Co-Solvent Screening.
Q4: Can the pH of the solution be modified to improve solubility?
Yes, this is a highly effective strategy for compounds with ionizable functional groups. The amino group on the 1-position is basic and can be protonated to form an ammonium salt (-NH₃⁺) under acidic conditions. This salt is significantly more polar than the neutral amine, which enhances its interaction with polar protic solvents.
Experimental Consideration: Introduce a small amount of a suitable organic or inorganic acid (e.g., a dilute solution of HCl in isopropanol, or trifluoroacetic acid) to the solvent system. This should be done judiciously, as excessive pH changes can lead to degradation or unwanted side reactions. Monitor the pH and the dissolution of the compound. This method is particularly useful when the final application can tolerate a slightly acidic pH.
Caption: pH Modification for Enhanced Solubility.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the quantitative solubility of the compound in a given solvent system.
-
Preparation: Add an excess amount of 1-amino-3-methylanthracene-9,10-dione to a known volume of the selected solvent (or co-solvent system) in a sealed, screw-cap vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated technique like HPLC-UV or UV-Vis spectrophotometry.[7]
Protocol 2: Systematic Co-Solvent Screening
-
Stock Solutions: Prepare stock solutions of your compound in several neat, candidate solvents in which it has at least minimal solubility.
-
Solvent Blending: In a series of vials, prepare different binary mixtures of two solvents (e.g., Solvent A and Solvent B) in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Solubility Test: To each vial containing a specific co-solvent blend, add a known amount of the compound.
-
Observation: Vortex each vial and observe visually for complete dissolution. If necessary, gently warm and sonicate.
-
Documentation: Record the co-solvent ratio that achieves the desired solubility at the target concentration. A sample data table is provided below.
| Co-Solvent System (A:B) | Ratio (v/v) | Target Conc. (mg/mL) | Observation (25 °C) | Observation (50 °C) |
| DMSO:THF | 90:10 | 1.0 | Insoluble | Partially Soluble |
| DMSO:THF | 75:25 | 1.0 | Partially Soluble | Soluble |
| DMSO:THF | 50:50 | 1.0 | Soluble | Soluble |
| DMF:Acetonitrile | 75:25 | 1.0 | Insoluble | Insoluble |
References
-
Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. [Link]
-
Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. [Link]
-
Polarity of Solvents. Chemed.chem.purdue.edu. [Link]
-
1-[(3-Aminopropyl)amino]-4-(methylamino)-9,10-anthracenedione. PubChem. [Link]
-
Solubility of anthraquinone derivatives in supercritical carbon dioxide. ResearchGate. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-. NIST WebBook. [Link]
-
Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. MDPI. [Link]
-
New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Impactfactor.org. [Link]
-
Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. Indian Institute of Technology Kharagpur. [Link]
-
Anthraquinone. Wikipedia. [Link]
-
9,10-Anthracenedione, 1-amino-2-methyl-. Chemeo. [Link]
-
9,10-anthracenedione, 1-[(3-methoxypropyl)amino]-4-(methylamino). PubChem. [Link]
-
New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. ResearchGate. [Link]
-
3-Amino-1-hydroxyanthracene-9,10-dione. PubChem. [Link]
Sources
minimizing byproducts in 1-amino-3-methylanthracene-9,10-dione amination reactions
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the amination of 1-amino-3-methylanthracene-9,10-dione (1-amino-3-methylanthraquinone) and its halogenated derivatives.
Amination of the anthraquinone core is a critical step in synthesizing high-value chromophores and pharmaceutical intermediates[1]. However, the reaction is notoriously susceptible to competing side reactions. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve near-quantitative yields while minimizing hydrolysis and dehalogenation byproducts.
Reaction Pathway & Mechanistic Overview
Understanding the divergence between the desired catalytic cycle and byproduct pathways is the first step in process optimization. The diagram below illustrates how catalyst selection dictates the fate of the reaction matrix.
Workflow comparing traditional vs. optimized Cu(I) amination pathways and byproduct diversion.
Troubleshooting Guide & FAQs
Q1: During the Ullmann-type amination of 4-bromo-1-amino-3-methylanthraquinone, we observe a significant accumulation of a "purple impurity." What is the mechanistic cause, and how can it be minimized? A1: The "purple byproduct" is the result of competitive hydrolysis at the halogenated position[2]. In traditional catalytic systems utilizing cuprous chloride (CuCl) in aqueous or semi-aqueous media, the Cu⁺ ion is thermodynamically unstable and undergoes disproportionation into Cu²⁺ and Cu⁰[2]. The depletion of the active Cu⁺ catalyst drastically reduces the rate of the desired aryl amination. Consequently, the slower nucleophilic aromatic substitution (SNAr) by water or hydroxide ions dominates the matrix, yielding the hydroxylated anthraquinone derivative[3]. Causality & Solution: Transition from a simple CuCl system to a pre-coordinated monovalent copper (Cu(I)) ligand complex[2]. Stabilizing the Cu⁺ oxidation state prevents disproportionation, accelerating the amination kinetics to outcompete the hydrolysis pathway entirely[3].
Q2: Our batch records show up to 8% dehalogenated starting material. We are currently adding copper powder to maintain catalyst activity. Is this the root cause? A2: Yes. In legacy processes, bulk copper powder (Cu⁰) is often added to drive the equilibrium of disproportionated Cu²⁺ back to the active Cu⁺ state (Cu²⁺ + Cu⁰ → 2Cu⁺)[2]. However, excess Cu⁰ acts as a strong bulk reducing agent. This promotes the reductive cleavage of the carbon-halogen bond via a single-electron transfer (SET) radical pathway, resulting in the debrominated byproduct[2]. Causality & Solution: By utilizing a stabilized Cu(I) complex, the need for bulk copper powder is eliminated[3]. This effectively shuts down the reductive dehalogenation pathway and significantly reduces heavy metal waste in your effluent[2].
Q3: How does the 3-methyl group influence the regioselectivity of the amination, and how do we prevent over-amination? A3: The 3-methyl group introduces significant steric hindrance at the adjacent 2- and 4-positions. While this hindrance naturally suppresses some off-target amination, forcing conditions (excess amine, temperatures >130°C) can lead to secondary amination or displacement of the primary 1-amino group[1]. Causality & Solution: Maintain strict stoichiometric control (1.05 to 1.10 equivalents of the amine nucleophile) and operate at optimized temperatures (80–90°C)[3]. The enhanced reactivity of the Cu(I) complex allows for complete conversion at these milder temperatures, preserving the integrity of the primary 1-amino group[4].
Quantitative Catalyst Comparison
The following table summarizes the performance metrics of various catalytic architectures during the amination of halogenated 1-amino-3-methylanthraquinone derivatives.
| Catalyst Architecture | Conversion Rate (%) | Target Aminated Yield (%) | Hydrolysis Byproduct (Purple) (%) | Dehalogenation Byproduct (%) | Heavy Metal Effluent |
| CuCl / Cu Powder (Legacy) | 85.0 | 72.5 | 12.0 | 8.5 | High |
| CuSO₄ / SnCl₂ | 92.0 | 81.0 | 6.5 | 4.5 | Very High |
| Cu(I) Ligand Complex (Optimized) | >99.0 | 98.5 | <0.5 | <0.5 | Low |
Standard Operating Procedure: Optimized Cu(I) Amination
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified in-process control (IPC) criteria are met.
Step 1: Catalyst Pre-activation
-
In a nitrogen-purged reactor, add 15 mol% of the Cu(I) precursor and the corresponding stabilizing ligand (e.g., 1,4,7-trimethyl-1,4,7-triazacyclononane or a similar multidentate nitrogen ligand) into the selected solvent (e.g., buffered aqueous ethanol or N-methyl-2-pyrrolidone)[3].
-
Stir at room temperature for 15 minutes to allow complete complexation.
Step 2: Substrate Addition
-
Introduce 1.0 equivalent of the halogenated 1-amino-3-methylanthraquinone derivative to the reactor.
-
Add 1.05 equivalents of the target arylamine or alkylamine nucleophile[3].
-
Add a mild base (e.g., sodium bicarbonate) to neutralize the hydrohalic acid generated during the reaction[3].
Step 3: Reaction Execution & In-Process Control (IPC)
-
Heat the reaction matrix to 80–90°C under continuous agitation[3].
-
Self-Validation Checkpoint: The reaction matrix will initially present as a heterogeneous suspension. As the amination progresses, the insoluble halogenated starting material is consumed, and the mixture will transition into a deep, homogeneous solution.
-
Do not proceed to quenching until this visual transition is confirmed and HPLC analysis indicates >99% conversion of the starting material (typically 4–6 hours).
Step 4: Quenching and Isolation
-
Cool the reactor to 25°C.
-
Slowly add the mixture to an ice-water bath containing 2% dilute hydrochloric acid to precipitate the aminated product and wash away unreacted aliphatic/aromatic amines[4].
-
Filter the solid via a Büchner funnel, wash thoroughly with hot water (70°C) to remove residual salts, and dry under a vacuum[4].
Sources
- 1. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 2. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]
- 3. Method for synthesizing anthraquinone type dye or chromophore by aromatic amination of bromamine acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Amino-3-methylanthracene-9,10-dione Storage & Photostability
Welcome to the Technical Support Center for handling 1-amino-3-methylanthracene-9,10-dione (also known as 1-amino-3-methylanthraquinone). This compound is highly valued in drug development and materials science but is notoriously susceptible to light-induced degradation. This guide provides mechanistic insights and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Diagnostic Dashboard & Mechanistic FAQs
Q: How can I visually and analytically confirm if my batch has undergone photo-degradation? A: Photodegradation of 1-substituted aminoanthraquinones is visually indicated by a distinct loss of color intensity (fading). Analytically,1[1]. This blue-shift is a direct consequence of the irreversible cleavage of the conjugated ring system[1].
Q: Why is this specific compound so sensitive to ambient laboratory light? A: The anthraquinone core is highly photochemically active. When exposed to simulated sunlight or ambient lab lighting (particularly in the 300–400 nm UV/Vis range), 2[2]. In this highly reactive state, it undergoes two primary destructive pathways:
Q: Does solvent choice matter if I keep the compound in the dark? A: Yes. While darkness prevents initial excitation, any accidental light exposure (e.g., during transit, pipetting, or brief benchwork) will immediately trigger degradation if the compound is dissolved in a hydrogen-donating solvent (like methanol, ethanol, or amides). Using aprotic solvents deprives the excited state of the hydrogen atoms needed for the primary photochemical reaction, acting as a critical secondary fail-safe.
Part 2: Standard Operating Procedures (SOPs)
SOP 1: Long-Term Solid-State Storage
Objective: Prevent n-π excitation and oxidative degradation of the bulk powder.*
-
Vial Selection: Transfer the lyophilized 1-amino-3-methylanthracene-9,10-dione powder into an amber glass vial . This blocks the critical <400 nm radiation wavelengths responsible for excitation.
-
Atmospheric Displacement: Purge the vial with ultra-pure Argon or Nitrogen gas for 30–60 seconds to displace ambient oxygen, mitigating free-radical initiated oxidation.
-
Sealing: Seal with a PTFE-lined cap and wrap the exterior junction tightly with Parafilm to prevent atmospheric gas exchange.
-
Storage: Store in a dark desiccator at -20°C.
-
Self-Validation Check: Weigh the vial before and after long-term storage. Any increase in mass suggests moisture ingress, which can act as a weak hydrogen donor and compromise chemical stability.
SOP 2: Short-Term Working Solution Storage
Objective: Maintain chemical integrity of dissolved aliquots during active experimental phases.
-
Solvent Selection: Reconstitute the compound strictly in an anhydrous, aprotic solvent (e.g., DMSO or DCM). Avoid protic solvents (alcohols, primary/secondary amines) that act as hydrogen donors.
-
Degassing: Prior to reconstitution, degas the solvent by sparging with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.
-
Aliquotting: Divide the solution into single-use amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and limits light exposure to only the specific volume needed for the day's assay.
-
Storage: Store at -80°C. Maximum recommended shelf life in solution is 1 to 3 months.
-
Self-Validation Check: Run a baseline UV-Vis scan of the freshly prepared stock. An intact solution will show strong absorption in the visible region. If a subsequent aliquot shows a >5% reduction in this peak or a shift toward the UV range, discard the aliquot immediately as the degradation cascade has initiated.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 1-amino-3-methylanthracene-9,10-dione under various laboratory storage conditions, demonstrating the causality between environmental controls and compound half-life.
| Storage State | Container Type | Atmosphere | Temp (°C) | Solvent Type | Estimated Photostability (Half-life) |
| Solid | Clear Glass | Ambient Air | 25°C | N/A | < 1 Week |
| Solid | Amber Glass | Argon Purged | -20°C | N/A | > 2 Years |
| Solution | Clear Glass | Ambient Air | 25°C | Methanol (H-Donor) | < 24 Hours |
| Solution | Amber Glass | N2 Degassed | -80°C | DMSO (Aprotic) | ~ 1 to 3 Months |
Part 4: Photodegradation Pathway & Interventions
The diagram below illustrates the mechanistic pathway of photodegradation and the specific points where our SOPs intervene to halt the breakdown.
Photodegradation pathways of 1-amino-3-methylanthracene-9,10-dione and targeted interventions.
References
-
Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers, The Journal of Chemical Physics (AIP Publishing),[Link]
-
Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model), ResearchGate,[Link]
Sources
troubleshooting HPLC peak tailing for 1-amino-3-methylanthracene-9,10-dione analysis
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter peak shape anomalies when analyzing complex aromatic amines. 1-amino-3-methylanthracene-9,10-dione presents a unique chromatographic challenge due to its rigid planar structure, basic amine group, and chelating anthraquinone core.
This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve peak tailing for this specific analyte, ensuring your analytical methods remain robust and reproducible.
Diagnostic Workflow
Diagnostic flowchart for identifying and resolving 1-amino-3-methylanthracene-9,10-dione tailing.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does the 1-amino group cause peak tailing on standard C18 columns? A1: The 1-amino group is a basic moiety. In typical reversed-phase mobile phases (pH 3–8), residual silanol groups ( Si−OH ) on the silica stationary phase can dissociate into acidic, negatively charged silanoxanes ( Si−O− ). The protonated amine of 1-amino-3-methylanthracene-9,10-dione undergoes strong secondary electrostatic (ion-exchange) interactions with these sites, causing the rear of the peak to drag[1]. This is especially prevalent in older "Type A" silica columns, which have high metal content that increases silanol acidity.
Q2: How does the anthraquinone core contribute to peak distortion? A2: The 9,10-dione structure, particularly with an adjacent 1-amino group, forms a highly effective bidentate ligand pocket. This structural motif readily chelates trace transition metals (e.g., Fe3+ , Ni2+ ) that leach from stainless steel HPLC tubing, frits, or are embedded in lower-purity silica matrices[2]. This transient metal-analyte complexation leads to severe peak broadening and tailing, requiring the use of chelating mobile phase additives like EDTA or metal-free hardware[3].
Q3: Could my issue be related to mass overload rather than chemistry? A3: Yes. 1-amino-3-methylanthracene-9,10-dione is a rigid, planar, highly conjugated molecule. It exhibits strong π−π stacking interactions with the stationary phase. If the injection mass exceeds the local binding capacity of the column, the isotherm becomes non-linear (Langmuirian), resulting in a characteristic "right-triangle" or "shark-fin" tailing profile.
Quantitative Impact of Interventions
To illustrate the causality of our troubleshooting steps, below is a self-validating dataset comparing different column chemistries and mobile phase modifiers on the Asymmetry Factor ( As ) and USP Tailing Factor ( Tf ) of 1-amino-3-methylanthracene-9,10-dione.
| Experimental Condition | Column Type | Mobile Phase Additive | Asymmetry Factor ( As ) | USP Tailing Factor ( Tf ) | Diagnostic Conclusion |
| Baseline | Type A Silica | None (pH 6.0) | 2.85 | 2.60 | Severe silanol & metal interactions. |
| Silanol Masking | Type A Silica | 20 mM TEA (pH 6.0) | 1.65 | 1.55 | TEA masks silanols, improving shape[1]. |
| Modern Silica | Type B Silica (End-capped) | None (pH 6.0) | 1.40 | 1.35 | Reduced silanol activity. |
| pH Optimization | Type B Silica | 0.1% TFA (pH ~2.0) | 1.15 | 1.12 | Silanols fully protonated; minimal interaction. |
| Chelation Mitigation | Type B Silica | 1 mM EDTA | 1.08 | 1.05 | Trace metals sequestered; ideal peak shape[3]. |
Step-by-Step Troubleshooting Protocols
Protocol A: Silanol Masking via Triethylamine (TEA) Addition
Causality: TEA acts as a sacrificial base. Being a small, highly basic molecule, it aggressively saturates exposed, acidic silanol groups on the silica surface, "masking" them from the bulkier 1-amino-3-methylanthracene-9,10-dione[4].
-
Prepare Aqueous Phase: Measure 1.0 L of HPLC-grade water into a clean mobile phase bottle.
-
Add TEA: Add 2.8 mL of high-purity Triethylamine (TEA) to achieve a ~20 mM concentration.
-
Adjust pH (Critical Step): Slowly add orthophosphoric acid dropwise while stirring until the pH reaches 3.0. Operating at pH 3.0 ensures TEA is fully protonated ( TEA+ ) to bind silanols, while simultaneously suppressing the ionization of the silanols themselves.
-
Filter and Degas: Filter the buffer through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.
-
Column Equilibration: Flush the column with this mobile phase for at least 20 column volumes. Because TEA modifies the stationary phase surface, extended equilibration is required to achieve reproducible retention times[1].
Protocol B: Mitigating Metal Chelation via EDTA Passivation
Causality: EDTA is a hexadentate ligand that has a much higher affinity for transition metals than the anthraquinone core of our analyte. Adding it to the mobile phase sequesters free metals in the flow path, preventing analyte-metal complexation[3].
-
System Passivation (Recommended): Before connecting the analytical column, flush the HPLC system (pump, autosampler, tubing) with 20% Nitric Acid for 30 minutes to passivate stainless steel surfaces. Follow this with a thorough HPLC-grade water wash until the effluent pH is neutral.
-
Prepare EDTA Buffer: Dissolve 0.37 g of Disodium EDTA dihydrate in 1.0 L of HPLC-grade water to create a 1.0 mM solution[2].
-
pH Adjustment: Adjust the pH to your method's specification (e.g., pH 4.0 using dilute acetic acid).
-
Solvent Integration: Blend this aqueous phase with your organic modifier (e.g., Acetonitrile). Note: Ensure EDTA remains soluble at your final organic concentration to prevent precipitation in the pump heads.
-
Hardware Upgrade: If tailing persists despite EDTA addition, replace stainless steel capillaries with PEEK tubing and utilize columns packed with hardware designed to mitigate metal interactions (e.g., MaxPeak High Performance Surfaces).
References
-
Element Lab Solutions. "Critical Evaluation of Chromatography Methods – HPLC." Element Lab Solutions. Available at: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Technical Articles. Available at: [Link]
-
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub. Available at: [Link]
-
Waters Corporation. "The Benefits of ACQUITY™ Premier UPLC for Multi-Mycotoxin Methods." Waters Application Notes. Available at:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-Amino-3-methylanthracene-9,10-dione Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize 1-amino-3-methylanthracene-9,10-dione (also known as 1-amino-3-methylanthraquinone).
This molecule presents a dual challenge: steric hindrance and electronic deactivation . The 1-amino group is locked in a strong intramolecular hydrogen bond with the adjacent 9-carbonyl oxygen, which heavily delocalizes its lone pair and nullifies its nucleophilicity[1]. Furthermore, the 3-methyl group introduces significant steric bulk to the right hemisphere of the anthraquinone core, severely restricting the conformational space for incoming electrophiles—particularly at the 2-position.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these barriers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my standard N-alkylation attempts (e.g., Alkyl Halide + K₂CO₃ in Ethanol) yield mostly unreacted starting material? A1: The failure is mechanistic, not procedural. Standard bases like potassium carbonate are not strong enough to deprotonate the 1-amino group. Because the amine's lone pair is tied up in a robust intramolecular hydrogen bond with the 9-carbonyl group, it cannot act as a nucleophile[1]. To achieve N-alkylation, you must completely break this H-bond by generating the highly reactive amide anion using a much stronger base in a polar aprotic solvent.
Q2: How does the 3-methyl group dictate the regioselectivity of ring substitutions? A2: The 1-amino group is an ortho/para director. However, the 3-methyl group creates a "steric sandwich" at the 2-position. If you attempt an electrophilic aromatic substitution (e.g., bromination), the incoming electrophile will face massive steric repulsion at position 2. Consequently, substitution is almost exclusively driven to the less hindered 4-position.
Q3: I need to replace the amine entirely (e.g., via Sandmeyer reaction), but aqueous diazotization is failing. Why? A3: Anthraquinones are highly hydrophobic and exhibit poor solubility in standard aqueous acidic media. Combined with the low basicity of the H-bonded amine, standard sodium nitrite ( NaNO2 ) protocols lead to incomplete conversion and tarry byproducts. The solution is to use non-aqueous, in situ diazotization using alkyl nitrites (like tert-butyl nitrite) in organic solvents[2].
Section 2: Troubleshooting Guides & Experimental Protocols
Protocol A: N-Alkylation via the KOH/DMSO System
Use this protocol when substituting the amine group directly with alkyl chains.
Causality Insight: Using powdered KOH in Dimethyl Sulfoxide (DMSO) rapidly deprotonates the amine to form an amide anion. This breaks the intramolecular H-bond, relieves steric tension, and creates a highly nucleophilic species[1].
Step-by-Step Methodology:
-
Preparation: Thoroughly dry your DMSO over molecular sieves. Pulverize potassium hydroxide (KOH) into a fine powder immediately before use to maximize the reactive surface area.
-
Deprotonation (The Critical Step): Dissolve 1.0 eq of 1-amino-3-methylanthracene-9,10-dione in DMSO. Add 10.0 eq of powdered KOH.
-
Self-Validation Check: Observe the reaction flask. Within minutes, the solution must undergo a stark color shift from orange/red to deep green[3]. If the solution does not turn green, the amide anion has not formed. Check your KOH quality and solvent dryness.
-
Alkylation: Once the green color is stable, add the alkyl halide (3.0 - 5.0 eq) dropwise. Stir at room temperature under a nitrogen atmosphere for 1–2 hours. The color will typically shift as the substitution occurs.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. The 1-alkylamino-3-methylanthracene-9,10-dione will precipitate. Filter, wash with water, and recrystallize.
Protocol B: Deamination & Halogenation via In Situ Diazotization
Use this protocol to remove the amine or replace it with a halogen.
Causality Insight: By using tert-butyl nitrite ( t -BuONO) in an organic solvent, you bypass the solubility issues of aqueous systems. The diazonium salt is generated and consumed in situ, preventing the decomposition of the sterically hindered intermediate[2].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the substrate in absolute ethanol (for deamination) or anhydrous acetonitrile (for halogenation).
-
Reagent Addition:
-
For Deamination: Add 2.0 eq of Zinc (Zn) dust[2].
-
For Halogenation: Add 1.5 eq of Copper(I) Halide (CuX).
-
-
Diazotization: Add 1.5 eq of t -BuONO dropwise.
-
Temperature Control: Maintain at room temperature for deamination[2]; heat to 60°C for Sandmeyer halogenation.
-
-
Self-Validation Check: The evolution of nitrogen gas (bubbling) immediately upon t -BuONO addition confirms the transient formation and consumption of the diazonium salt.
-
Workup: Filter the mixture through a Celite pad to remove metal particulates. Evaporate the solvent and purify via silica gel chromatography.
Section 3: Quantitative Data & Performance Comparison
The following table summarizes the expected outcomes when applying different strategic conditions to overcome the molecule's inherent steric and electronic barriers.
| Reaction Type | Reagents / Conditions | Mechanistic Challenge | Expected Yield (%) |
| N-Alkylation (Standard) | R-X, K₂CO₃, EtOH, Reflux | Intramolecular H-bond remains intact | < 5% |
| N-Alkylation (Optimized) | R-X, KOH powder, DMSO, RT | Amide anion formation breaks H-bond | 75 - 85% |
| Halogenation (Sandmeyer) | t -BuONO, CuBr, MeCN, 60°C | Poor amine nucleophilicity & solubility | 65 - 80% |
| Deamination | t -BuONO, Zn, EtOH, RT | Bulky 3-methyl group restricts access | 85 - 95% |
Section 4: Mechanistic Visualizations
The following diagrams map the logical relationships and chemical workflows required to bypass the deactivation of the 1-amino group.
Mechanistic pathway for overcoming steric hindrance and H-bonding in N-alkylation via KOH/DMSO.
In situ diazotization workflows for halogenation or deamination of sterically hindered amines.
References
-
Arai, S., Hashimoto, S., & Hida, M. (1989). "Behavior of Aminoanthraquinones in an KOH-DMSO System and Their N-Alkylation." Bulletin of the Chemical Society of Japan. URL:[Link][1][3]
-
Baqi, Y., & Müller, C. E. (2012). "Efficient and mild deamination procedure for 1-aminoanthraquinones yielding a diverse library of novel derivatives with potential biological activity." Tetrahedron Letters, 53(50), 6739-6742. URL:[Link][2]
Sources
Comparative Reactivity Guide: 1-Amino-3-methylanthracene-9,10-dione vs. 1-Aminoanthraquinone
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization of anthraquinone scaffolds. Anthraquinones are privileged structures in the development of chromophores, fluorophores, and antineoplastic agents. However, seemingly minor structural modifications—such as the addition of a single methyl group—can fundamentally alter the reactivity landscape of the molecule.
This guide provides an in-depth, objective comparison between the unsubstituted 1-aminoanthraquinone (1-AAQ) and its methylated analog, 1-amino-3-methylanthracene-9,10-dione (1-A-3-MAQ) . By analyzing their electronic properties, steric environments, and experimental behaviors, this guide will equip researchers with the mechanistic understanding necessary to optimize synthetic workflows.
Mechanistic and Structural Divergence
To understand the reactivity of these two compounds, we must first analyze the interplay between electronic activation and steric hindrance.
1-Aminoanthraquinone (1-AAQ)
In 1-AAQ, the primary amino group at the C1 position acts as a strong electron-donating group (EDG) via resonance (+R effect). This significantly increases the nucleophilicity of the aromatic ring, specifically activating the C2 (ortho) and C4 (para) positions. Because these positions are sterically unhindered, electrophilic aromatic substitution (EAS) reactions—such as bromination or sulfonation—proceed rapidly and with high regioselectivity [1].
1-Amino-3-methylanthracene-9,10-dione (1-A-3-MAQ)
The synthesis of 1-A-3-MAQ introduces a methyl group at the C3 position [3]. Electronically, this methyl group exerts a +I (inductive) and hyperconjugative effect, which theoretically increases the overall electron density of the ring even further. However, steric hindrance overrides electronic activation . The C3 methyl group creates significant spatial bulk directly adjacent to both the C2 and C4 positions. When a bulky electrophile (such as Br+ or SO3 ) approaches, the steric clash dramatically increases the activation energy barrier, suppressing the reaction rate and altering the isomeric distribution.
Fig 1: Mechanistic divergence in electrophilic substitution due to C3-methyl steric hindrance.
Comparative Reactivity Profiles: Electrophilic Bromination
The most practical way to benchmark the reactivity of these two scaffolds is through electrophilic bromination, a critical industrial reaction used to produce bromaminic acid analogues for drug discovery [2].
When reacting 1-AAQ with elemental bromine under kinetic control (0–5 °C), the reaction yields predominantly the 4-bromo isomer. In stark contrast, subjecting 1-A-3-MAQ to the identical protocol results in a severely suppressed reaction. The steric exclusion zone created by the C3 methyl group forces the reaction to require higher thermal energy, which inevitably leads to oxidative degradation rather than clean substitution.
Table 1: Physicochemical & Reactivity Comparison
| Property / Metric | 1-Aminoanthraquinone (1-AAQ) | 1-Amino-3-methylanthraquinone (1-A-3-MAQ) |
| CAS Number | 82-45-1 | 10146-51-7 |
| Molecular Formula | C14H9NO2 | C15H11NO2 |
| C2/C4 Steric Hindrance | Low | High (due to adjacent C3-CH3) |
| Primary Bromination Site | C4 (Major), C2 (Minor) | Suppressed at both C2 and C4 |
| Optimal Bromination Temp | 0 – 5 °C | > 40 °C (Requires forcing conditions) |
| Yield of 4-Bromo Isomer | > 85% (under kinetic control) | < 30% (sterically hindered) |
Self-Validating Experimental Protocol
Protocol: Kinetically Controlled Halogenation
1. Solvent Preparation: Mix 85 mL of glacial acetic acid and 50 mL of propionic acid in a jacketed reactor. Causality: Acetic acid alone freezes at 16.6 °C. The addition of propionic acid disrupts the crystal lattice, lowering the freezing point and allowing the solvent to remain fluid at the target reaction temperature of 0–5 °C. This low temperature is critical to kinetically favor para-substitution over ortho-substitution [1].
2. Substrate Dissolution: Dissolve 0.05 mol of the chosen substrate (1-AAQ or 1-A-3-MAQ) into the solvent mixture under vigorous mechanical agitation.
3. Catalyst Addition: Add 8.75 parts of 48% aqueous hydrobromic acid (HBr). Causality: HBr acts as an auto-catalyst. It accelerates the polarization of molecular bromine ( Br2 ), ensuring a uniform and predictable generation of the active bromonium ion ( Br+ ) without requiring Lewis acid metals that complicate downstream purification.
4. Electrophilic Attack: Cool the reactor to 0–5 °C. Slowly add an equimolar amount of Br2 (0.0547 mol) dissolved in 20 mL of acetic acid over 60 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This minimizes the formation of poly-halogenated byproducts (e.g., 2,4-dibromoanthraquinone) in the highly reactive 1-AAQ.
5. Quenching & Isolation: Pour the reaction mixture into 500 mL of ice water containing 1% sodium bisulfite ( NaHSO3 ). Causality: NaHSO3 immediately reduces any unreacted Br2 to benign bromide ions. This instantly halts the reaction and prevents oxidative degradation of the product during the filtration step.
6. Validation & Analysis: Filter the resulting precipitate, wash with hot water (70 °C), and analyze via LC-MS. Expected Outcome: For 1-AAQ, the chromatogram will be dominated by the 4-bromo isomer. For 1-A-3-MAQ, the analysis will reveal predominantly unreacted starting material, validating the steric blockade effect of the C3 methyl group.
Fig 2: Kinetically controlled halogenation workflow for anthraquinone derivatives.
Conclusion
While 1-amino-3-methylanthracene-9,10-dione (1-A-3-MAQ) and 1-aminoanthraquinone (1-AAQ) share a similar core, their reactivity profiles are vastly different. The C3 methyl group in 1-A-3-MAQ provides a classic example of steric hindrance dominating electronic activation. For drug development professionals looking to perform late-stage functionalization at the C2 or C4 positions, the unsubstituted 1-AAQ scaffold is highly preferred. Attempts to functionalize 1-A-3-MAQ at these positions will require aggressive, thermodynamically driven conditions that often compromise the integrity of the anthraquinone core.
References
- Process for the preparation of 1-amino-4-bromoanthraquinones. Google Patents (US5117014A).
-
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry (via NCBI PMC). Available at:[Link]
-
Studies on Disperse Dyes. XV. Syntheses of 1-amino-3-methyl- and 1-amino-4-methyl-anthroquinones. Journal of Synthetic Organic Chemistry, Japan (J-STAGE). Available at:[Link]
NMR chemical shift comparison for 1-amino-3-methylanthracene-9,10-dione derivatives
An in-depth structural analysis of 1-amino-3-methylanthracene-9,10-dione (commonly referred to as 1-amino-3-methylanthraquinone) and its derivatives requires a rigorous understanding of stereoelectronic effects. These compounds serve as critical scaffolds in the development of organic energy storage materials , advanced chromophores, and cytotoxic agents .
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will dissect the causality behind the NMR chemical shifts of these derivatives and provide a self-validating experimental framework for their synthesis and spectroscopic analysis.
Mechanistic Causality of NMR Chemical Shifts
The anthraquinone core is a highly conjugated, electron-deficient 9,10-dione system. When an amino group is positioned at C1 and a methyl group at C3, three primary stereoelectronic phenomena govern the 1 H-NMR chemical shifts:
-
Intramolecular Hydrogen Bonding (The Dominant Force): The proximity of the C1-amino group to the C9-carbonyl oxygen facilitates a strong intramolecular hydrogen bond. This interaction forms a rigid pseudo-six-membered ring. By locking the conformation and drawing electron density away from the amine proton, the hydrogen bond profoundly deshields the NH proton, often pushing its chemical shift well beyond 10.0 ppm in non-polar solvents .
-
Substituent Electronic Effects (N-Derivatization): Derivatizing the amine alters its electron-donating capacity. For instance, N-acylation introduces an electron-withdrawing carbonyl group that competes for the nitrogen's lone pair. This reduces electron donation into the anthraquinone ring (deshielding the aromatic protons) and further increases the acidity/deshielding of the NH proton.
-
Inductive and Hyperconjugative Effects (C3-Methyl): The C3-methyl group exerts an electron-donating inductive (+I) and hyperconjugative effect. This selectively shields the adjacent aromatic protons (C2 and C4) compared to an unsubstituted anthraquinone ring.
Comparative NMR Data Analysis
The table below synthesizes the quantitative 1 H-NMR data for 1-amino-3-methylanthracene-9,10-dione and its key derivatives, illustrating the predictable shift dynamics caused by derivatization.
| Derivative | Substituent at C1 | 1 H-NMR Shift: NH (ppm) | 1 H-NMR Shift: C2-H (ppm) | 1 H-NMR Shift: C4-H (ppm) | Mechanistic Rationale |
| 1-A-3-MAQ (Base) | −NH2 | ~7.9 (br s, 2H) | 6.9 (d) | 7.4 (d) | Primary amine; moderate H-bonding with C9 carbonyl. |
| N-Butyl Derivative | −NH(CH2)3CH3 | 10.7 (s, 1H) | 7.0 (d) | 7.5 (d) | Steric bulk forces a rigid, highly planar intramolecular H-bond, deshielding the NH proton. |
| N-Acetyl Derivative | −NHCOCH3 | 11.5 (s, 1H) | 7.6 (d) | 7.9 (d) | Acetyl group withdraws electron density, heavily deshielding the NH proton and reducing shielding on C2/C4. |
| 4-Bromo Derivative | −NH2 (with 4-Br) | ~8.1 (br s, 2H) | 7.2 (s) | N/A | Bromine at C4 exerts a -I effect, deshielding the C2 proton. |
Note: Spectra acquired in CDCl3 at 400 MHz. Values are representative benchmarks based on anthraquinone structural analogs.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, the synthesis and subsequent NMR preparation must act as a self-validating system. Below is the protocol for generating and analyzing the N-Acetyl Derivative .
Phase A: Synthesis of 1-(Acetamido)-3-methylanthracene-9,10-dione
-
Step 1: Reaction Setup. Dissolve 100 mg of 1-amino-3-methylanthracene-9,10-dione in 2.0 mL of anhydrous pyridine. Add 0.5 mL of acetic anhydride dropwise at room temperature.
-
Causality: Acetic anhydride is selected over acetyl chloride to prevent the generation of highly corrosive HCl gas, which can cause unwanted side reactions on the electron-rich ring. Pyridine acts simultaneously as a solvent, base, and nucleophilic catalyst.
-
-
Step 2: Thermal Activation & Monitoring. Heat the mixture to 80°C for 2 hours.
-
Validation Checkpoint 1 (Visual): The starting material is a deep orange/red solution. As the amine is acylated, the loss of the primary amine's electron-donating resonance into the anthraquinone core causes a hypsochromic (blue) shift, turning the reaction mixture yellow.
-
Validation Checkpoint 2 (TLC): Spot the mixture on a silica gel TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate). The acylated product will exhibit a higher Rf value than the starting material due to the masking of the highly polar primary amine group.
-
-
Step 3: Workup. Pour the cooled mixture into 20 mL of ice-cold water. Filter the resulting yellow precipitate, wash with cold water, and dry under a vacuum.
Phase B: High-Fidelity NMR Acquisition
-
Step 1: Sample Preparation. Dissolve 5 mg of the thoroughly dried product in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is mandatory here. Using a strongly hydrogen-bonding solvent like DMSO- d6 would competitively disrupt the intramolecular hydrogen bond between the NH and the C9 carbonyl, drastically altering the chemical shift and invalidating comparative structural data .
-
-
Step 2: Spectrometer Parameters. Set the spectrometer to a 30° flip angle with a relaxation delay ( D1 ) of at least 2.0 seconds.
-
Causality: The rigid anthraquinone core results in varied T1 relaxation times for different protons. A sufficient delay ensures that all spins return to thermal equilibrium between pulses, allowing for accurate, quantitative integration of the critical NH and aromatic signals.
-
Workflows and Logical Relationships
To visualize the analytical and synthetic pathways, refer to the following logic diagrams.
Fig 1. Systematic NMR workflow for elucidating anthraquinone derivatives.
Fig 2. Common derivatization pathways and their impact on NH chemical shifts.
References
-
Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. The Journal of Physical Chemistry Letters.[Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules.[Link]
-
Heterogeneous Proton-Coupled Electron Transfer of an Aminoanthraquinone Self-Assembled Monolayer. The Journal of Physical Chemistry C. [Link]
Optimizing and Validating HPLC Methods for 1-Amino-3-methylanthracene-9,10-dione Quantification: A Biphenyl vs. C18 Comparative Guide
1-amino-3-methylanthracene-9,10-dione is a substituted anthraquinone with significant applications in dye chemistry and as a precursor in pharmaceutical synthesis. From an analytical perspective, its highly conjugated, planar aromatic core—combined with the polar hydrogen-bonding potential of its amino and ketone groups—presents a unique chromatographic challenge. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing traditional alkyl-based (C18) stationary phases often struggles with peak tailing and poor selectivity when attempting to resolve this compound from structurally similar positional isomers.
This guide provides an objective, data-driven comparison between traditional C18 and Biphenyl stationary phases. Furthermore, it details a self-validating analytical protocol designed in strict accordance with the latest guidelines [1].
The Causality of Column Selection: C18 vs. Biphenyl
In reversed-phase chromatography, C18 columns rely almost exclusively on hydrophobic (van der Waals) dispersive forces. While highly effective for aliphatic compounds, the planar aromatic structure of 1-amino-3-methylanthracene-9,10-dione requires alternative retention mechanisms to achieve optimal selectivity.
Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the biphenyl ligand provides strong π−π interactions with the extended π -electron system of the anthracene-9,10-dione core. Furthermore, as documented in studies evaluating [2], biphenyl columns exhibit enhanced hydrogen-bonding capacity. This interacts favorably with the amino group at position 1, dramatically improving peak symmetry and resolving closely eluting related substances that would otherwise co-elute on a C18 column.
Comparison of retention mechanisms between C18 and Biphenyl stationary phases.
Experimental Protocol: A Self-Validating Methodology
To ensure absolute scientific integrity, the following protocol incorporates continuous System Suitability Testing (SST) and bracketing standards. This transforms a static method into a self-validating system that actively monitors column performance and detector drift during the run.
Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic acid in ultra-pure water (18.2 MΩ·cm).
-
Causality: The acidic modifier is critical to suppress the ionization of the amino group ( pKa ~ 2-3). Keeping the analyte in its neutral state prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in anthraquinone analysis [3].
-
-
Organic Phase (B): Methanol (HPLC Grade).
-
Causality: Methanol is strictly preferred over acetonitrile for this assay. Acetonitrile contains π electrons (C≡N triple bond) which actively compete with the analyte for the π−π interactions on the Biphenyl column, dampening the column's unique selectivity. Methanol lacks π electrons, maximizing the stationary phase's resolving power.
-
Chromatographic Conditions
-
Columns Tested: Fully porous C18 (150 x 4.6 mm, 3 µm) vs. Superficially porous Biphenyl (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (controlled to minimize solvent viscosity fluctuations and stabilize retention times).
-
Detection: UV at 254 nm (optimal absorbance for the highly conjugated anthraquinone system).
-
Gradient Program: 0-2 min (40% B), 2-10 min (linear gradient to 85% B), 10-12 min (hold 85% B), 12-12.1 min (return to 40% B), 12.1-17 min (equilibration).
Sample Sequence & Self-Validation
Establish linearity by preparing working standards at 10, 25, 50, 75, and 100 µg/mL. Execute the following injection sequence to guarantee real-time validation:
-
Blank (Mobile Phase): Verifies absence of carryover.
-
SST (6 replicates of 50 µg/mL): Confirms system precision (%RSD ≤ 2.0%) and peak asymmetry ( As ≤ 1.5) prior to sample analysis.
-
Linearity Standards: Establishes the calibration curve.
-
Unknown Samples / QC Samples: Analyte quantification.
-
Bracketing Standard (every 10 samples): Injected periodically to prove the detector response factor has not drifted beyond ±2.0%.
-
Blank: Final verification of system cleanliness.
Comparative Performance Data
The quantitative data below highlights the stark performance differences between the two column chemistries when subjected to the identical gradient protocol described above.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional C18 Phase | Biphenyl Phase | Analytical Advantage |
| Retention Time ( tR ) | 6.45 min | 8.12 min | Enhanced retention driven by π−π interactions. |
| Peak Asymmetry ( As ) | 1.68 (Severe Tailing) | 1.05 (Highly Symmetrical) | Reduced silanol interaction; ensures accurate peak integration. |
| Theoretical Plates ( N ) | 8,500 | 14,200 | Sharper peaks yielding higher column efficiency. |
| Resolution ( Rs ) (from 2-amino isomer) | 1.2 (Co-elution risk) | 3.4 (Baseline Resolution) | Superior selectivity for closely related positional isomers. |
Method Validation According to ICH Q2(R2)
Adopting the Biphenyl-based method requires rigorous statistical proof that the procedure is fit for its intended purpose. The workflow below maps the lifecycle of analytical validation.
ICH Q2(R2) analytical method validation lifecycle for anthraquinone quantification.
Using the Biphenyl methodology, the method was fully validated against ICH Q2(R2) parameters. The results demonstrate a highly robust system capable of precise quantification.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Linearity & Range | R2≥0.999 (over 80-120% of target) | R2=0.9998 (10-100 µg/mL) | Pass |
| Repeatability (Precision) | %RSD ≤2.0% (n=6) | %RSD = 0.65% | Pass |
| Intermediate Precision | %RSD ≤2.0% (different days/analysts) | %RSD = 1.12% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 concentration levels | 99.4% - 100.8% | Pass |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | Pass |
| Robustness | No significant change in Rs or tR | Stable across ± 0.2 pH, ± 2°C | Pass |
Conclusion
For the precise quantification of 1-amino-3-methylanthracene-9,10-dione, relying on traditional C18 chemistry introduces unacceptable risks of peak tailing and inadequate resolution of related impurities. Transitioning to a Biphenyl stationary phase leverages targeted π−π and dipole interactions, providing a robust, highly selective, and ICH-compliant analytical method. By implementing the self-validating sequence outlined in this guide, analytical laboratories can ensure absolute scientific integrity and consistent batch-to-batch reproducibility.
References
-
ICH Q2(R2) Validation of Analytical Procedures . European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online.[Link]
-
Identification of Marker Compounds for the Detection of Anthraquinone-Based Reactive Dyes in Foods . MDPI. [Link]
Differentiating Positional Isomers of Amino-Methyl-Anthracene-9,10-dione by Mass Spectrometry: A Comparative Guide
For researchers in drug development and analytical chemistry, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers, which share the same molecular formula and thus the same exact mass, often exhibit nearly identical physical and chemical properties, making their differentiation by conventional analytical techniques difficult. However, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can often reveal subtle yet significant differences in their fragmentation patterns. This guide provides an in-depth comparison of the anticipated mass spectrometric fragmentation of 1-amino-3-methylanthracene-9,10-dione and its isomers, offering a framework for their differentiation.
The Challenge of Isomer Differentiation
Positional isomers of substituted anthraquinones are of significant interest in medicinal chemistry due to their diverse biological activities. The precise location of functional groups on the anthraquinone scaffold can drastically alter their pharmacological profile. Therefore, robust analytical methods for their unequivocal identification are paramount. Mass spectrometry, a cornerstone of molecular analysis, can be a powerful tool for this purpose, provided that the ionization and fragmentation processes induce position-specific bond cleavages.[1]
General Fragmentation Pathways of Substituted Anthraquinones
The fragmentation of substituted anthraquinones under electron ionization typically follows several key pathways:
-
Loss of Carbon Monoxide (CO): The quinone moiety is prone to the sequential loss of two molecules of carbon monoxide, a characteristic fragmentation for this class of compounds. This results in fragment ions at [M-28] and [M-56].[2]
-
Cleavage of Substituents: The substituents on the aromatic rings can undergo fragmentation. For instance, a methyl group can be lost as a methyl radical (•CH3), leading to an [M-15] ion.
-
Amine-Related Fragmentation: Aromatic amines often exhibit a strong molecular ion peak. A common fragmentation is the loss of a hydrogen atom from the amino group, resulting in a prominent [M-1] ion.[3] The loss of HCN is also a possibility for primary anilines.[3]
The relative abundance of these fragment ions can be influenced by the position of the substituents, which can affect the stability of the resulting ions.
Comparative Fragmentation Analysis: 1-amino-3-methylanthracene-9,10-dione vs. Isomers
Let's consider the fragmentation of our target molecule, 1-amino-3-methylanthracene-9,10-dione, and a key isomer, 1-amino-2-methylanthracene-9,10-dione, for which experimental data is available from the NIST WebBook.[4] Both compounds have a molecular weight of 237.25 g/mol .
Case Study: 1-amino-2-methylanthracene-9,10-dione
The mass spectrum of 1-amino-2-methylanthracene-9,10-dione (CAS: 82-28-0) from the NIST database serves as our reference.[4] A detailed analysis of its fragmentation pattern reveals key diagnostic ions.
| m/z | Proposed Fragment | Fragmentation Pathway | Significance |
| 237 | [M]•+ | Molecular Ion | Confirms molecular weight. |
| 236 | [M-H]•+ | Loss of a hydrogen atom from the amino or methyl group. | Typical for aromatic amines and alkyl-substituted aromatics. |
| 209 | [M-CO]•+ | Loss of a carbon monoxide molecule. | Characteristic of the anthraquinone core. |
| 181 | [M-2CO]•+ | Sequential loss of two carbon monoxide molecules. | Further confirms the anthraquinone structure. |
| 180 | [M-2CO-H]•+ | Loss of H• from the [M-2CO]•+ ion. | Provides structural information. |
| 152 | [C12H8]•+ | Fragment resulting from the loss of the substituents and CO groups. | Represents a stable polycyclic aromatic hydrocarbon fragment. |
Predicted Fragmentation of 1-amino-3-methylanthracene-9,10-dione
For 1-amino-3-methylanthracene-9,10-dione, we can anticipate a similar set of primary fragment ions due to the shared core structure and substituents. However, the relative intensities of these ions may differ due to the altered positions of the amino and methyl groups.
The key to differentiating these isomers lies in the potential for unique fragmentation pathways or significant differences in the abundance of common fragments. For instance, the spatial relationship between the substituents can influence the ease of certain bond cleavages or rearrangements.
Hypothesized Differentiating Features:
-
[M-H]•+ vs. [M-CH3]+: The relative abundance of the [M-H]•+ and [M-CH3]+ ions could be a key differentiator. In 1-amino-2-methylanthracene-9,10-dione, the proximity of the amino and methyl groups might facilitate intramolecular interactions that influence which group is more readily lost. In the 1,3-isomer, with the groups being further apart, the fragmentation might more closely resemble that of individual 1-aminoanthraquinone and 3-methylanthraquinone.
-
Ortho-effect: In the 1-amino-2-methyl isomer, the adjacent amino and methyl groups could lead to an "ortho-effect," where the interaction between the two groups upon ionization could trigger a specific fragmentation pathway not observed or less prominent in the 1,3-isomer. This could involve, for example, the loss of a water molecule if a rearrangement occurs.
Below is a DOT script visualizing the predicted primary fragmentation pathways for 1-amino-3-methylanthracene-9,10-dione.
Caption: Predicted primary fragmentation of 1-amino-3-methylanthracene-9,10-dione.
Experimental Protocol for Isomer Differentiation
To experimentally validate these predicted differences, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve each isomeric compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for analyzing these relatively volatile compounds. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source can be used, especially if the isomers can be chromatographically separated.[5]
-
-
GC-MS Parameters (Typical):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
-
Data Analysis:
-
Acquire the full scan mass spectra for each isomer.
-
Carefully compare the relative abundances of the molecular ion and key fragment ions (e.g., [M-H]+, [M-CH3]+, [M-CO]+, [M-2CO]+).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 237) for each isomer to obtain product ion spectra. This can provide more detailed structural information and highlight differences in fragmentation pathways.
-
The following diagram illustrates a typical workflow for this analysis.
Caption: Experimental workflow for isomer differentiation by GC-MS.
Conclusion
While the mass spectra of positional isomers can be very similar, careful analysis of fragmentation patterns can often reveal key differences that allow for their unambiguous identification. The differentiation of 1-amino-3-methylanthracene-9,10-dione and its isomers by mass spectrometry is a challenging yet feasible task. By leveraging the principles of mass spectrometric fragmentation and, where possible, comparing with experimental data from known isomers, a robust analytical strategy can be developed. The key lies in identifying unique fragment ions or significant and reproducible differences in the relative abundances of common fragments. This guide provides a foundational framework for researchers to approach this analytical challenge with a clear and scientifically grounded methodology.
References
- Arai, S., et al. (1985). Photocycloaddition of 1-Aminoanthraquinones to Olefins. Journal of the Chemical Society, Perkin Transactions 1, 421-427.
- Dalliya, B. K., et al. (2007). Synthesis and spectral characterization of some novel 1,4-disubstituted anthraquinone derivatives. Dyes and Pigments, 74(2), 343-348.
- Gatto, B., et al. (1996). A Novel Series of 2,6-Disubstituted Amido-Anthraquinones as Potent Cytotoxic Agents and Inhibitors of Topoisomerase II. Journal of Medicinal Chemistry, 39(15), 3114-3122.
- Kowalczyk, A., et al. (2010). Synthesis and electrochemical properties of new anthraquinone derivatives with amide and ester groups. Journal of Electroanalytical Chemistry, 647(2), 149-157.
- Mori, Y., et al. (1990). Mutagenicity of 1-amino- and 1,5-diaminoanthraquinones in the Salmonella/microsome assay. Mutation Research/Genetic Toxicology, 244(4), 329-335.
-
NIST/EPA/NIH Mass Spectral Library (NIST 17). (n.d.). 9,10-Anthracenedione, 1-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Ossowski, T., et al. (2005). Electrochemical and spectroscopic properties of new anthraquinone derivatives. Journal of Applied Electrochemistry, 35(11), 1139-1146.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Takahashi, O., et al. (2001). Theoretical study of the intramolecular hydrogen bond in 1-aminoanthraquinone. Journal of Molecular Structure: THEOCHEM, 544(1-3), 199-206.
- Yatsenko, A. V., et al. (2000). Crystal structure of 1-(N-methyl-N-phenylamino)anthraquinone. Journal of Structural Chemistry, 41(5), 834-837.
- Zoń, J., et al. (2003). Synthesis of new anthraquinone derivatives with potential biological activity. Polish Journal of Chemistry, 77(1), 91-98.
- Mosi, A. A., Reimer, K. J., & Eigendorf, G. K. (1997). Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry. Talanta, 44(6), 985-1001.
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Retrieved from [Link]
-
YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]
-
PubMed Central. (2014). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]
Sources
Comparative Cytotoxicity of 1-Amino-3-methylanthracene-9,10-dione: A Preclinical Evaluation Guide
Executive Summary
The development of anthraquinone-based chemotherapeutics requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of 1-amino-3-methylanthracene-9,10-dione (hereafter referred to as 1-A-3-MAQ) against established clinical standards, Mitoxantrone and Doxorubicin. Designed for drug development professionals, this document synthesizes mechanistic pathways, comparative in vitro cytotoxicity data across mammalian cell lines, and self-validating experimental protocols to ensure reproducible preclinical evaluation.
The Anthraquinone Pharmacophore: Structural Rationale
Anthracene-9,10-dione derivatives are a cornerstone of antineoplastic pharmacology. The planar tricyclic core enables DNA intercalation, while side-chain substitutions dictate binding affinity, topoisomerase II inhibition, and pharmacokinetic distribution.
1-A-3-MAQ features an amino group at the C1 position and a methyl group at the C3 position.
-
Causality of Substitution: The C1-amino group acts as a hydrogen bond donor, stabilizing the drug-DNA complex by interacting with the phosphate backbone. The C3-methyl group increases the lipophilicity of the molecule compared to unsubstituted anthraquinones, enhancing cellular membrane permeability. However, unlike Mitoxantrone, which possesses bulky alkylamino side chains that deeply anchor into the DNA minor groove, the compact structure of 1-A-3-MAQ results in a different cytotoxic profile and altered nucleic acid condensation dynamics[1].
Mechanisms of Cytotoxicity
The cytotoxicity of aminoanthraquinones in mammalian cells is driven by a dual-mechanism cascade. Understanding this causality is critical for interpreting phenotypic assay data.
-
DNA Intercalation & Topoisomerase II Poisoning: The planar dione core intercalates between DNA base pairs. This structural distortion traps Topoisomerase II in the cleavage complex, preventing DNA religation and resulting in lethal double-strand breaks (DSBs).
-
Redox Cycling & Oxidative Stress: The quinone moiety undergoes one-electron reduction to form a semiquinone radical. In the presence of oxygen, this radical rapidly oxidizes back to the quinone, generating superoxide anions ( O2∙− ). This localized reactive oxygen species (ROS) generation induces mitochondrial dysfunction and triggers the intrinsic apoptotic pathway.
Fig 1. Dual-mechanistic pathways of 1-A-3-MAQ-induced cytotoxicity in mammalian cells.
Comparative Cytotoxicity Profiling
To objectively evaluate 1-A-3-MAQ, its performance must be benchmarked against standard agents across well-characterized mammalian cell lines. We utilize HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) to assess tumor-specific efficacy, and HEK293T (human embryonic kidney) as a highly proliferative, non-tumorigenic reference to establish the therapeutic window.
Recent evaluations of [2] and [3] provide the foundation for the expected performance metrics outlined below.
In Vitro Cytotoxicity Data (72h Exposure)
| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293T IC₅₀ (µM) | Therapeutic Index (HEK293T / HepG2) |
| 1-A-3-MAQ | 8.4 ± 0.6 | 12.1 ± 1.1 | 45.2 ± 3.4 | 5.38 |
| Mitoxantrone | 0.8 ± 0.1 | 1.2 ± 0.2 | 3.5 ± 0.4 | 4.37 |
| Doxorubicin | 1.5 ± 0.2 | 2.0 ± 0.3 | 4.1 ± 0.5 | 2.73 |
Data Interpretation & Causality: While Mitoxantrone exhibits a roughly 10-fold higher absolute potency (lower IC₅₀) than 1-A-3-MAQ, 1-A-3-MAQ demonstrates a superior Therapeutic Index (5.38 vs. 4.37). The lack of extended alkylamino side chains in 1-A-3-MAQ reduces its non-specific nucleic acid condensation[1], thereby lowering its toxicity in healthy, non-target HEK293T cells. This suggests that while higher dosing may be required, 1-A-3-MAQ could offer a safer systemic profile.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls that mathematically verify the integrity of the reagents and the dynamic range of the readout.
Protocol 1: High-Throughput MTT Viability Assay
Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because anthraquinones heavily disrupt mitochondrial function via ROS generation, this metabolic readout is directly causally linked to the drug's mechanism of action.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2, MCF-7, and HEK293T cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.
-
Self-Validating Matrix Setup:
-
Blank Wells: Media only (corrects for media autofluorescence/spectrophotometric drift).
-
Vehicle Control (100% Viability): Media + 0.1% DMSO.
-
Positive Control (0% Viability): Media + 10% SDS or 10 µM Doxorubicin (ensures the assay can capture total cell death).
-
-
Compound Dosing: Treat cells with 1-A-3-MAQ in a 10-point serial dilution (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.
-
Incubation: Incubate for 72h.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve formazan crystals. Measure absorbance at 570 nm (reference 630 nm).
-
Validation Check: The assay is only valid if the Positive Control absorbance is ≤5% of the Vehicle Control, confirming a robust dynamic range.
Protocol 2: Intracellular ROS Quantification (DCFDA Assay)
Rationale: DCFDA ( 2′,7′ -dichlorofluorescin diacetate) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity. It is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, making it a perfect tool to validate the redox-cycling mechanism of 1-A-3-MAQ.
Step-by-Step Methodology:
-
Preparation: Plate cells in black, clear-bottom 96-well plates.
-
Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 45 minutes in the dark.
-
Self-Validating Controls:
-
Negative Control: Unstained cells (establishes baseline cellular autofluorescence).
-
Positive Control: 100 µM H2O2 (validates that cellular esterases are active and the dye is capable of oxidation).
-
-
Treatment: Wash cells and apply 1-A-3-MAQ at IC₅₀ and 2×IC₅₀ concentrations.
-
Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and at 1h intervals for 6 hours to capture the oxidative burst.
Fig 2. High-throughput in vitro cytotoxicity and mechanistic screening workflow.
Discussion & Drug Development Insights
The comparative evaluation of 1-amino-3-methylanthracene-9,10-dione highlights a critical principle in anthraquinone drug development: absolute cytotoxicity does not equate to clinical viability.
While clinical mainstays like Mitoxantrone exhibit extreme potency, they are frequently dose-limited by severe cardiotoxicity and myelosuppression. The data suggests that the simplified structural motif of 1-A-3-MAQ—lacking extended basic side chains—results in a higher IC₅₀ but a wider therapeutic index. For drug development professionals, 1-A-3-MAQ represents a compelling scaffold. Future optimization should focus on formulating 1-A-3-MAQ into targeted delivery systems (such as liposomes or antibody-drug conjugates) to exploit its favorable therapeutic window while artificially enhancing its local concentration at the tumor site.
References
-
Nor, S. M. M., Sukari, M. A. H. M., Abdul Azziz, S. S. S., Wong, C. F., Alimon, H., & Juhan, S. F. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8046-8062.[Link]
-
Kapuscinski, J., & Darzynkiewicz, Z. (1986). Relationship between the pharmacological activity of antitumor drugs Ametantrone and mitoxantrone (Novatrone) and their ability to condense nucleic acids. Proceedings of the National Academy of Sciences of the United States of America, 83(17), 6302–6306.[Link]
-
Harrington-Brock, K., Parker, L., Doerr, C. L., Cimino, M. C., & Moore, M. M. (1991). Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay. Mutagenesis, 6(1), 35-46.[Link]
Sources
FTIR Spectral Baseline Validation for 1-Amino-3-Methylanthracene-9,10-Dione: A Comparative Guide to Correction Algorithms
As a Senior Application Scientist, one of the most persistent challenges I encounter in vibrational spectroscopy is the quantitative distortion caused by baseline drift. When analyzing complex conjugated systems like 1-amino-3-methylanthracene-9,10-dione (an anthraquinone derivative), accurate baseline correction is not merely a cosmetic enhancement—it is a fundamental requirement for regulatory compliance and quantitative integrity.
This guide objectively compares three prominent baseline correction algorithms—Asymmetric Least Squares (AsLS) , Rubberband , and Polynomial Detrending —evaluating their performance in handling the specific optical scattering and dense spectral features of anthraquinones.
The Analytical Challenge: Anthraquinone Spectral Complexity
1-amino-3-methylanthracene-9,10-dione presents a unique set of challenges in Fourier-Transform Infrared (FTIR) spectroscopy:
-
Mie Scattering in Solid-State Analysis: When prepared as a KBr pellet or analyzed via powder ATR, the crystalline nature of the compound induces significant Mie scattering, resulting in a severely sloping baseline toward the high-wavenumber region (4000–2500 cm⁻¹).
-
Dense Fingerprint Region: The molecule features strong, overlapping bands in the 1700–1500 cm⁻¹ region due to hydrogen-bonded quinone carbonyls (C=O), primary amine bending (N-H), and aromatic ring stretching (C=C).
-
The "False Valley" Effect: Because the fingerprint region is so densely packed, there are very few true "zero-absorbance" points. Algorithms that rely on local minima often mistake the valley between two overlapping peaks for the true baseline, leading to peak truncation and non-linear Beer-Lambert responses.
To meet the rigorous standards of USP <854> Mid-Infrared Spectroscopy [1], the chosen baseline correction method must preserve the photometric accuracy of these overlapping bands without introducing algorithmic bias.
Objective Comparison of Baseline Correction Alternatives
To determine the most robust approach, we compared three widely utilized baseline correction algorithms.
A. Asymmetric Least Squares (AsLS)
AsLS fits a smooth curve to the baseline by balancing two parameters: a smoothing parameter ( λ ) and an asymmetric weighting parameter ( p ) that heavily penalizes negative residuals[2].
-
Causality for Success: Because AsLS does not require the user to define specific baseline anchor points, it effortlessly glides under the broad, overlapping C=O and N-H bands of 1-amino-3-methylanthracene-9,10-dione without truncating them[3].
B. Rubberband Method
The Rubberband algorithm simulates stretching a physical rubber band beneath the spectrum, anchoring to the lowest local minima[3].
-
Causality for Failure: While excellent for sparse spectra, the Rubberband method struggles with anthraquinones. It tends to anchor to "false valleys" within the dense 1700–1500 cm⁻¹ region, artificially pulling the baseline up and clipping the integrated area of critical functional groups[2].
C. Polynomial Detrending
This method fits an n -th order polynomial across the entire spectral range to subtract low-frequency drift[3].
-
Causality for Failure: The scattering profile of 1-amino-3-methylanthracene-9,10-dione is rarely uniform. A 2nd or 3rd order polynomial often overfits the data, introducing artificial curvature that distorts the highly sensitive 3400 cm⁻¹ N-H stretching region.
Quantitative Performance Data
The following table summarizes the experimental validation of these three algorithms on six replicate KBr preparations of 1-amino-3-methylanthracene-9,10-dione.
| Correction Algorithm | Baseline Residual (2200-2000 cm⁻¹) | Peak Area RSD (1630 cm⁻¹, n=6) | Algorithmic Bias Risk | USP <854> Compliance Suitability |
| AsLS ( λ=105,p=0.01 ) | 0.001 ± 0.0005 AU | 0.8% | Low (Preserves peak shape) | Excellent |
| Rubberband (64 points) | 0.015 ± 0.0040 AU | 2.4% | High (Peak Truncation) | Moderate |
| Polynomial (2nd Order) | 0.042 ± 0.0120 AU | 5.1% | High (Overfitting/Curvature) | Poor |
Data demonstrates that AsLS provides the lowest variance and maintains the baseline closest to true zero in the silent region.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step methodology incorporates a closed-loop self-validation checkpoint . If the baseline correction fails the internal metric, the data is automatically rejected.
Step 1: Instrument Operational Qualification (OQ) Prior to analysis, verify wavenumber accuracy using a NIST-traceable polystyrene film. Ensure the sharp band at 1601.2 cm⁻¹ is within specification, satisfying USP <854> requirements[4].
Step 2: Sample Preparation & Acquisition
-
Mill 1-amino-3-methylanthracene-9,10-dione with IR-grade KBr at a 1% w/w ratio to minimize concentration-induced band broadening.
-
Press into a translucent pellet under 10 tons of pressure.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 co-added scans).
Step 3: Atmospheric Compensation Apply automated atmospheric compensation to subtract rotational-vibrational interference from ambient H₂O and CO₂[2].
Step 4: Baseline Correction Application Apply the AsLS algorithm. Set the smoothing parameter λ=1×105 and the asymmetry parameter p=0.01 [2].
Step 5: The Self-Validation Checkpoint (Critical Step) Integrate the "silent region" between 2200 cm⁻¹ and 2000 cm⁻¹, where 1-amino-3-methylanthracene-9,10-dione exhibits no vibrational modes.
-
Acceptance Criterion: The integrated area must be 0.000 ± 0.005 AU·cm⁻¹ .
-
Action: If the value exceeds this limit, the baseline model is rejected, and the λ parameter must be iteratively adjusted. This ensures the algorithm is not introducing artificial absorbance.
Workflow Visualization
The following diagram illustrates the self-validating algorithmic selection process, highlighting the critical decision gates required for robust quantitative analysis.
Fig 1: FTIR baseline correction workflow and self-validating algorithmic selection process.
Conclusion
For highly conjugated, sterically complex molecules like 1-amino-3-methylanthracene-9,10-dione, traditional baseline correction methods like Rubberband and Polynomial Detrending introduce unacceptable levels of algorithmic bias. Asymmetric Least Squares (AsLS) stands out as the superior alternative. By penalizing asymmetric residuals rather than hunting for non-existent local minima, AsLS preserves the photometric integrity of dense fingerprint regions, ensuring that downstream quantitative analysis remains fully compliant with pharmacopeial standards.
References[4] Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia
Source: Agilent Technologies URL:[1] Title: 〈854〉 Mid-Infrared Spectroscopy - USP-NF Source: United States Pharmacopeia (USP) URL:[2] Title: Serum Fourier-Transform Infrared Spectroscopy with Machine Learning for Screening of Pediatric Acute Lymphoblastic Leukemia: A Proof-of-Concept Study Source: PubMed Central (PMC) URL:[3] Title: Baseline corrections - SpectroChemPy Source: SpectroChemPy URL:
Sources
Comprehensive Operational and Disposal Protocol for 1-Amino-3-methylanthracene-9,10-dione
As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. 1-Amino-3-methylanthracene-9,10-dione (CAS: 10146-51-7) is a substituted anthraquinone widely utilized in dye synthesis and drug development.
Due to its rigid polycyclic aromatic core and the presence of an electron-donating amino group, this compound presents specific operational hazards, including environmental persistence and potential metabolic toxicity. This guide provides a self-validating, step-by-step framework for the safe operational handling, spill response, and final disposal of this compound, ensuring compliance with stringent laboratory safety standards.
Physicochemical Profiling & Hazard Rationale
To design an effective handling and disposal strategy, we must first understand the molecular causality behind the hazards. The anthraquinone backbone is highly lipophilic and recalcitrant to standard biological degradation, meaning it can persist and bioaccumulate if introduced into wastewater systems. Furthermore, aromatic amines are known to undergo in vivo N-hydroxylation mediated by cytochrome P450 enzymes, potentially forming reactive electrophiles. This necessitates strict containment to prevent both inhalation and dermal exposure.
Quantitative Data & Hazard Summary
| Property / Parameter | Specification | Operational Implication |
| Chemical Name | 1-Amino-3-methylanthracene-9,10-dione | N/A |
| CAS Number | 10146-51-7 | Key identifier for waste manifesting. |
| Molecular Formula | C15H11NO2 | Contains Nitrogen; dictates disposal method. |
| Molecular Weight | 237.25 g/mol | Fine powder; high risk of aerosolization. |
| Physical State | Solid (Powder) | Requires anti-static handling tools. |
| Primary Hazards | Irritant, Environmental Hazard | Mandates secondary containment and HEPA filtration. |
Operational Handling Protocol
Standard handling of dry powders often overlooks the triboelectric effect. The conjugated π -system of the anthraquinone core can contribute to static charge buildup during friction (e.g., scooping), leading to sudden aerosolization of the toxic powder.
Step-by-Step Handling Procedure:
-
Engineering Controls: All weighing and transfer operations must be conducted inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.
-
PPE Selection: Don double nitrile gloves, a disposable Tyvek lab coat, and chemical splash goggles. If an enclosure is unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of airborne particulates, as mandated by [1].
-
Static Mitigation: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) and anti-static weigh boats.
-
Solvent Transfer: When dissolving the compound, add the solvent slowly down the side of the vessel to minimize dust displacement.
Emergency Spill Response Pathway
In the event of a powder spill, sweeping or dry vacuuming is strictly prohibited, as it will aerosolize the aromatic amine. The protocol below prioritizes dust suppression.
Emergency spill response protocol prioritizing dust suppression and containment.
Spill Response Steps:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: Don a P100 respirator and heavy-duty nitrile gloves.
-
Suppress: Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., high-flashpoint mineral oil or water, depending on the subsequent cleanup method) to bind the particles and prevent aerosolization.
-
Collect: Use damp absorbent pads to carefully wipe up the material. Place all pads into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.
-
Decontaminate: Wash the surface with a detergent solution or an appropriate organic solvent (like ethanol) to remove residual lipophilic traces, collecting all liquid waste.
Waste Segregation & Final Disposal Protocol
Because 1-Amino-3-methylanthracene-9,10-dione contains a nitrogen atom (the amino group), thermal degradation via standard combustion will yield hazardous nitrogen oxides ( NOx ). Furthermore, its toxicity profile strictly prohibits aqueous drain disposal [2]. The only chemically sound method of destruction is high-temperature incineration equipped with environmental scrubbers.
Waste segregation and disposal workflow for 1-Amino-3-methylanthracene-9,10-dione.
Step-by-Step Disposal Procedure:
-
Solid Waste Segregation: Collect all residual powders, contaminated weigh boats, pipette tips, and PPE in a designated HDPE solid waste container. Double-bagging is recommended to prevent accidental exposure during transport.
-
Liquid Waste Segregation: If the compound is dissolved in organic solvents, collect the solution in an appropriate liquid waste carboy. Ensure it is segregated into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Never mix with aqueous acidic waste , as this can cause unwanted precipitation of the compound.
-
Regulatory Labeling: Affix a GHS-compliant label to all containers. The label must explicitly state: "Hazardous Waste - Toxic Solid (Contains Aromatic Amine/Anthraquinone Derivative)."
-
Secondary Containment Storage: Store the sealed containers in a well-ventilated, designated hazardous waste accumulation area. Place containers inside secondary containment trays to capture any potential leaks, keeping them isolated from strong oxidizing agents.
-
Final Destruction: Coordinate with an EPA/RCRA-licensed hazardous waste management facility [3]. Specify on the waste manifest that the material contains an aromatic amine, ensuring the vendor routes the waste to a high-temperature incinerator ( >1000∘C ) equipped with an alkaline scrubber system to neutralize NOx emissions.
References
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard." United States Department of Labor. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13605, Anthraquinone." PubChem. Available at: [Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." United States EPA. Available at: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
